7-Methylpentadecanoyl-CoA
Description
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Properties
Molecular Formula |
C37H66N7O17P3S |
|---|---|
Molecular Weight |
1005.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methylpentadecanethioate |
InChI |
InChI=1S/C37H66N7O17P3S/c1-5-6-7-8-9-11-14-25(2)15-12-10-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52) |
InChI Key |
HHCNHJGCFUTTGE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 7-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of cell membranes, particularly in bacteria, and play crucial roles in regulating membrane fluidity and other physiological processes. While the biosynthesis of common iso- and anteiso-branched-chain fatty acids is well-understood, the pathways leading to internally branched fatty acids, such as 7-methylpentadecanoic acid, are less defined. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for 7-methylpentadecanoyl-CoA. It consolidates available data on the natural occurrence of related compounds, outlines a hypothetical enzymatic pathway, presents detailed experimental protocols for analysis, and offers insights into the potential significance of this rare fatty acid in biological systems and as a target for drug development.
Introduction to Branched-Chain Fatty Acid Biosynthesis
The de novo synthesis of fatty acids is a fundamental anabolic process. In many organisms, this process is initiated by acetyl-CoA and results in the formation of straight-chain fatty acids. In contrast, the biosynthesis of branched-chain fatty acids (BCFAs) utilizes alternative primer molecules, typically derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1]
The canonical pathway for BCFA synthesis can be summarized as follows:
-
Primer Synthesis: Branched-chain α-keto acids, derived from the transamination of BCAAs, are decarboxylated to form branched short-chain acyl-CoA primers.[1] For example, α-ketoisovalerate (from valine) yields isobutyryl-CoA, α-ketoisocaproate (from leucine) yields isovaleryl-CoA, and α-keto-β-methylvalerate (from isoleucine) yields 2-methylbutyryl-CoA.
-
Elongation: These branched acyl-CoA primers are then elongated by the fatty acid synthase (FAS) system, which iteratively adds two-carbon units from malonyl-CoA.
This process typically results in fatty acids with a methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon atom of the acyl chain.
The Enigma of this compound Biosynthesis
The presence of a methyl group at the 7th carbon of pentadecanoic acid presents a biosynthetic puzzle that does not conform to the standard BCAA-primed pathway. The natural occurrence of fatty acids with a methyl branch at the 7-position, although rare, has been documented, particularly in marine organisms. For instance, 7-methyl-7-hexadecenoic acid has been isolated from the liver oil of the ocean sunfish (Mola mola).[2] Upon hydrogenation, this would yield 7-methylhexadecanoic acid. Additionally, 7-methyl-9-oxo-dec-7-enoic acid has been identified in a marine sponge.[3] These findings suggest the existence of a biochemical mechanism for introducing a methyl group at this internal position of a fatty acid chain.
Proposed Biosynthetic Pathway for this compound
Given the absence of a directly elucidated pathway, a hypothetical route for the biosynthesis of this compound is proposed, drawing upon known enzymatic reactions in fatty acid metabolism. Two primary hypotheses are considered:
-
Hypothesis 1: Post-synthesis Methylation of a Precursor Fatty Acid. This pathway involves the methylation of a pre-formed straight-chain fatty acid. The most likely methyl donor for such a reaction is S-adenosyl-L-methionine (SAM), a common cosubstrate in methyl group transfer reactions. An uncharacterized SAM-dependent methyltransferase would catalyze the addition of a methyl group to the 7th carbon of a pentadecanoyl-CoA or a related precursor.
-
Hypothesis 2: Incorporation of a Methylated Extender Unit. This hypothesis posits the use of a modified extender unit during fatty acid elongation. Instead of exclusively using malonyl-CoA, the FAS machinery could incorporate a methylmalonyl-CoA molecule at a specific step in the elongation cycle. This would introduce a methyl branch onto the growing acyl chain.
The following diagram illustrates the first, more probable, hypothetical pathway involving a SAM-dependent methyltransferase.
Caption: Proposed biosynthesis of this compound via a SAM-dependent methyltransferase.
Quantitative Data
As the biosynthesis of this compound is not yet fully characterized, specific quantitative data such as enzyme kinetics and substrate concentrations are not available in the literature. Research in this area would require the isolation and characterization of the putative enzymes involved. For comparative purposes, the following table summarizes general kinetic parameters for enzymes involved in branched-chain fatty acid synthesis.
| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism |
| Branched-chain α-keto acid decarboxylase | α-keto-β-methylvalerate | 10-50 | 100-500 | Bacillus subtilis |
| Fatty Acid Synthase (Type II) | Malonyl-CoA | 5-20 | 50-200 | Escherichia coli |
| SAM-dependent Methyltransferase (general) | S-adenosyl-L-methionine | 1-10 | 1-50 | Various |
Note: The values presented are approximate and can vary significantly based on experimental conditions and specific enzyme isoforms.
Experimental Protocols
The study of this compound biosynthesis requires robust analytical methods for the identification and quantification of branched-chain fatty acids. The following protocols provide a general framework for such investigations.
Extraction and Derivatization of Fatty Acids from Biological Samples
Objective: To extract total lipids from a biological sample and convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) for gas chromatography analysis.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with Teflon-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the sample volume.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.
-
Incubate at 60°C for 30 minutes in a tightly sealed tube.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the FAMEs, including 7-methylpentadecanoate, in the prepared sample.
Instrumentation:
-
Gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Mass spectrometer detector.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-550
Data Analysis:
-
Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).
-
Quantify the individual FAMEs by integrating the peak areas and comparing them to the peak area of an internal standard.
The following diagram outlines the experimental workflow for the analysis of branched-chain fatty acids.
Caption: Experimental workflow for the analysis of branched-chain fatty acids.
Signaling and Regulation
The regulation of fatty acid synthesis is complex and occurs at multiple levels, including substrate availability, allosteric regulation of enzymes, and transcriptional control of gene expression. While specific signaling pathways governing this compound biosynthesis are unknown, general principles of fatty acid synthesis regulation likely apply.
-
Substrate Availability: The intracellular concentrations of precursors such as acetyl-CoA, malonyl-CoA, and potentially a specific methylated primer or extender unit, will directly influence the rate of synthesis.
-
Allosteric Regulation: Key enzymes in fatty acid synthesis are often subject to feedback inhibition by their products. For example, long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase, the enzyme responsible for malonyl-CoA synthesis.
-
Transcriptional Control: The expression of genes encoding fatty acid synthase components and any specific methyltransferases would be subject to regulation by transcription factors that respond to cellular metabolic status and environmental cues.
The diagram below illustrates the general regulatory inputs on a hypothetical this compound biosynthetic pathway.
Caption: General regulatory inputs on this compound biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound represents an intriguing and underexplored area of lipid metabolism. While the precise enzymatic machinery remains to be elucidated, the natural occurrence of related compounds in marine organisms provides compelling evidence for its existence. The proposed biosynthetic pathways, particularly the involvement of a novel SAM-dependent methyltransferase, offer a starting point for future research.
For researchers in drug development, understanding the unique biosynthetic pathways of bacteria and other organisms can reveal novel targets for antimicrobial agents. The enzymes involved in the synthesis of unusual fatty acids like 7-methylpentadecanoic acid could represent such targets, as their inhibition would likely disrupt membrane function and integrity in a specific and targeted manner.
Future research should focus on:
-
Identification of Organisms: Screening of marine bacteria and other microorganisms for the production of 7-methylpentadecanoic acid.
-
Enzyme Discovery and Characterization: Isolation and biochemical characterization of the putative methyltransferase or other enzymes responsible for the unique branching.
-
Genetic and Genomic Analysis: Sequencing the genomes of producing organisms to identify the genes encoding the biosynthetic pathway.
-
Functional Studies: Investigating the physiological role of 7-methylpentadecanoic acid in the cell membranes of producing organisms.
By addressing these questions, the scientific community can unravel the complete biosynthetic pathway of this compound, paving the way for new discoveries in enzymology, microbial physiology, and drug development.
References
An In-depth Technical Guide to the Enzymes Involved in 7-Methylpentadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic processes involved in the metabolism of 7-Methylpentadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA. Due to the presence of a methyl group on an odd-numbered carbon, its catabolism deviates from the canonical β-oxidation pathway of straight-chain fatty acids. This document outlines the probable metabolic fate of this compound, detailing the key enzymes, their subcellular locations, and their putative roles. The guide also includes hypothesized kinetic data, detailed experimental protocols for studying its metabolism, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of the human diet and are also synthesized endogenously. Their metabolism is crucial for cellular energy homeostasis and lipid signaling. This compound is a C16 acyl-CoA with a methyl group at the 7-position. The presence of this methyl group necessitates the involvement of specific enzymes that can accommodate branched substrates, and the metabolic pathway likely involves both peroxisomal and mitochondrial compartments. Understanding the enzymes that metabolize this compound is critical for elucidating its physiological roles and its potential implications in metabolic disorders.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is proposed to proceed through a series of β-oxidation cycles, with specific enzymes required to handle the methyl branch.
Peroxisomal β-Oxidation (Initial Cycles)
Due to its structure, this compound is likely a substrate for the initial cycles of β-oxidation in the peroxisomes. The methyl group at the 7-position does not sterically hinder the initial rounds of β-oxidation.
The core enzymatic steps in the peroxisome are:
-
Oxidation: Catalyzed by a peroxisomal branched-chain acyl-CoA oxidase . This enzyme introduces a double bond between the α- and β-carbons.
-
Hydration and Dehydrogenation: These two steps are catalyzed by a peroxisomal multifunctional enzyme (MFE) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Thiolytic Cleavage: A peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA chain.
This cycle would repeat until the methyl branch is closer to the carboxyl end, at which point the intermediate may be transported to the mitochondria for further processing.
Mitochondrial β-Oxidation
Once the acyl chain is sufficiently shortened, or if the initial substrate can be transported into the mitochondria, further β-oxidation occurs. The enzymes involved are:
-
Dehydrogenation: A short/branched-chain acyl-CoA dehydrogenase (ACADSB) is a likely candidate for this step, given its known activity on branched-chain substrates[1].
-
Hydration: Enoyl-CoA hydratase will add a water molecule across the double bond.
-
Dehydrogenation: Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) , which has a preference for short-chain methyl-branched acyl-CoAs, is a probable enzyme for this step[2].
-
Thiolysis: Mitochondrial acetoacetyl-CoA thiolase (T2) , known to act on 2-methyl-branched substrates, may catalyze the final cleavage step when a methyl-branched ketoacyl-CoA is formed[3][4].
The final products of the complete oxidation of this compound would be propionyl-CoA (from the terminal three carbons including the methyl group) and several molecules of acetyl-CoA.
Key Enzymes and Their Characteristics
The metabolism of this compound is dependent on the coordinated action of several key enzymes with specificity for branched-chain substrates.
| Enzyme Class | Specific Enzyme (Putative) | Subcellular Location | Substrate | Product |
| Acyl-CoA Oxidase | Peroxisomal Branched-Chain Acyl-CoA Oxidase | Peroxisome | This compound | 7-Methyl-trans-2-pentadecenoyl-CoA |
| Acyl-CoA Dehydrogenase | Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) | Mitochondria | Methyl-branched Acyl-CoAs | Methyl-branched Enoyl-CoAs |
| Enoyl-CoA Hydratase | Peroxisomal MFE / Mitochondrial Enoyl-CoA Hydratase | Peroxisome / Mitochondria | Methyl-branched Enoyl-CoAs | 3-Hydroxy-methyl-branched Acyl-CoAs |
| 3-Hydroxyacyl-CoA Dehydrogenase | Peroxisomal MFE / Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | Peroxisome / Mitochondria | 3-Hydroxy-methyl-branched Acyl-CoAs | 3-Keto-methyl-branched Acyl-CoAs |
| Thiolase | Peroxisomal Thiolase / Mitochondrial Acetoacetyl-CoA Thiolase (T2) | Peroxisome / Mitochondria | 3-Keto-methyl-branched Acyl-CoAs | Acetyl-CoA + Shortened Acyl-CoA |
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) |
| Peroxisomal Branched-Chain Acyl-CoA Oxidase | This compound | Data not available | Data not available |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) | This compound | Data not available | Data not available |
| Enoyl-CoA Hydratase | 7-Methyl-trans-2-pentadecenoyl-CoA | Data not available | Data not available |
| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | 3-Hydroxy-7-methylpentadecanoyl-CoA | Data not available | Data not available |
| Mitochondrial Acetoacetyl-CoA Thiolase (T2) | 3-Keto-7-methylpentadecanoyl-CoA | Data not available | Data not available |
Researchers should perform enzyme kinetic assays to determine the specific values for Km and Vmax.
Experimental Protocols
In Vitro Assay for this compound Oxidation in Isolated Mitochondria or Peroxisomes
This protocol is adapted from general methods for measuring fatty acid oxidation and can be used to quantify the rate of this compound metabolism.
Materials:
-
Isolated mitochondria or peroxisomes
-
This compound
-
[1-¹⁴C]this compound (custom synthesis)
-
Assay Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4)
-
Cofactors: 2 mM ATP, 1 mM NAD⁺, 0.1 mM FAD, 0.1 mM Coenzyme A
-
10% (w/v) Trichloroacetic acid (TCA)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the desired concentration of this compound, including a tracer amount of [1-¹⁴C]this compound.
-
Initiate Reaction: Add isolated mitochondria or peroxisomes (typically 50-100 µg of protein) to the reaction mixture to a final volume of 200 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding 50 µL of ice-cold 10% TCA.
-
Separate Metabolites: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Quantify Acid-Soluble Metabolites: Transfer the supernatant, which contains the radiolabeled acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs), to a scintillation vial.
-
Scintillation Counting: Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate Oxidation Rate: The rate of oxidation is calculated based on the amount of radioactivity in the acid-soluble fraction per unit of time per milligram of protein.
LC-MS/MS Analysis of this compound and its Metabolites
This method allows for the specific identification and quantification of this compound and its metabolic intermediates.
Materials:
-
Cell or tissue extracts
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable extraction buffer (e.g., methanol/water) and add internal standards.
-
Protein Precipitation: Precipitate proteins with an appropriate method (e.g., cold acetonitrile).
-
Extraction: Centrifuge and collect the supernatant containing the acyl-CoAs.
-
LC Separation: Inject the sample onto a C18 column and separate the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS/MS Detection: Detect the acyl-CoAs using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and its expected metabolites.
-
Quantification: Quantify the analytes by comparing their peak areas to those of the internal standards.
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In Vitro Oxidation Assay
References
The Enigmatic Role of 7-Methylpentadecanoyl-CoA: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of 7-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited specific research on this molecule, this document synthesizes information from related branched-chain fatty acids (BCFAs) and general acyl-CoA metabolism to infer its potential biological significance. It is designed to be a foundational resource, highlighting both what is known and the significant gaps in our knowledge, thereby paving the way for future research.
Introduction to this compound
This compound is the coenzyme A thioester of 7-methylpentadecanoic acid, a saturated branched-chain fatty acid. BCFAs are found in various organisms, including bacteria, plants, and mammals, and are known to play roles in a variety of metabolic processes.[1][2] They are integral components of cell membranes, influencing fluidity and permeability, and have been implicated in anticancer, anti-inflammatory, and neuroprotective activities.[1][3] The activation of fatty acids to their acyl-CoA derivatives is a critical step for their participation in metabolic pathways.
While the biological role of many straight-chain and some branched-chain acyl-CoAs is well-documented, this compound remains a poorly characterized molecule. Its presence can be inferred from the detection of related metabolites, such as 7-methylpentadecanoylcarnitine, in metabolomic studies. This guide will explore its likely metabolic context, potential enzymatic interactions, and the experimental approaches required for its study.
Putative Metabolic Pathways of this compound
The metabolism of this compound is not explicitly detailed in the current scientific literature. However, based on the established principles of fatty acid metabolism, a putative pathway can be proposed.
Biosynthesis
Branched-chain fatty acids are typically synthesized from branched-chain amino acids.[3] In the case of a mid-chain methyl branch like that in 7-methylpentadecanoic acid, the biosynthetic origin is less straightforward than for the more common iso- and anteiso-BCFAs, which are derived from valine, leucine, and isoleucine. It is plausible that its synthesis involves the incorporation of a methyl group from S-adenosyl methionine during fatty acid elongation, or the utilization of a specific branched-chain precursor. Once synthesized, 7-methylpentadecanoic acid would be activated to this compound by an acyl-CoA synthetase.
Catabolism (Beta-Oxidation)
The catabolism of this compound would likely proceed via a modified form of mitochondrial beta-oxidation. The presence of a methyl group on an odd-numbered carbon (C7) would not sterically hinder the initial dehydrogenation step, unlike methyl groups at the C2 or C3 positions. Therefore, the initial rounds of beta-oxidation are expected to proceed as they do for straight-chain fatty acids.
A key area of uncertainty is the enzymatic handling of the branched structure as beta-oxidation progresses. While human long-chain and medium-chain acyl-CoA dehydrogenases (LCAD and MCAD) have been shown to be active on 2-methyl-branched substrates, their activity on 7-methyl-branched substrates has not been reported.[4]
Quantitative Data
Specific quantitative data for this compound, such as tissue concentrations or enzyme kinetic parameters, are not available in the published literature. The following table presents hypothetical data points that would be crucial to determine for understanding the biological role of this molecule.
| Parameter | Tissue/Organelle | Method of Measurement | Significance |
| Concentration | Liver, Adipose, Brain | LC-MS/MS | Indicates tissues where its metabolism is most active. |
| Km of Acyl-CoA Synthetase | Mitochondria, ER | Enzyme kinetics assay | Determines the efficiency of its activation. |
| Vmax of Acyl-CoA Dehydrogenase | Mitochondria | Enzyme kinetics assay | Indicates its rate of entry into beta-oxidation. |
| Cellular Flux | Cultured cells (e.g., hepatocytes) | Stable isotope tracing | Reveals the dynamic turnover and metabolic fate. |
Experimental Protocols
The study of this compound requires robust analytical methods. The following protocols are based on established techniques for other acyl-CoAs and can be adapted for this specific molecule.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific detection of acyl-CoAs in biological samples.
1. Sample Preparation:
- Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with an internal standard).
- Centrifuge to pellet protein and other debris.
- Collect the supernatant for analysis.
2. Liquid Chromatography:
- Use a C18 reversed-phase column.
- Employ a gradient elution with mobile phases such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
3. Mass Spectrometry:
- Operate the mass spectrometer in positive ion mode.
- Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for this compound. The common fragmentation pattern for CoA esters involves the loss of the CoA moiety.
Synthesis of this compound Standard
A chemical standard is essential for accurate quantification.
1. Synthesis of 7-Methylpentadecanoic Acid:
- This can be achieved through multi-step organic synthesis, for example, via Grignard reaction or other carbon-carbon bond-forming reactions.
2. Conversion to Acyl-CoA:
- Activate the synthesized fatty acid to its N-hydroxysuccinimide ester.
- React the activated ester with coenzyme A lithium salt in a suitable buffer to form the final product.
- Purify by HPLC.
Visualizations
Putative Metabolic Fate of this compound
Caption: Putative metabolic pathways involving this compound.
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Conclusion and Future Directions
This compound is a largely unexplored metabolite with potential roles in cellular lipid metabolism and signaling. This guide has outlined its probable metabolic context and provided a framework for its experimental investigation. Future research should focus on:
-
Elucidating the biosynthetic pathway of 7-methylpentadecanoic acid.
-
Identifying the specific enzymes that metabolize this compound.
-
Quantifying its abundance in various tissues and disease states.
-
Determining its impact on cellular processes such as membrane biology, signal transduction, and gene expression.
A deeper understanding of this compound will contribute to the broader knowledge of branched-chain fatty acid metabolism and may reveal novel therapeutic targets for metabolic diseases.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are the beta-cell signaling molecules malonyl-CoA and cystolic long-chain acyl-CoA implicated in multiple tissue defects of obesity and NIDDM? - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methylpentadecanoyl-CoA in Microbial Membrane Fluidity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Microbial adaptation to environmental stressors is a critical area of research, with membrane fluidity being a key determinant of survival. Branched-chain fatty acids (BCFAs) are major components of the cell membrane in many bacteria, playing a pivotal role in maintaining optimal membrane fluidity. This technical guide focuses on the significance of 7-methylpentadecanoyl-CoA, a precursor to anteiso-heptadecanoic acid (anteiso-C17:0), in this process. We delve into the biosynthesis of anteiso-BCFAs, their impact on the biophysical properties of the membrane, and the regulatory networks that govern their production. This document provides a comprehensive overview of the experimental protocols used to study these phenomena and presents quantitative data to illustrate the effects of BCFAs on membrane fluidity.
Introduction
The ability of microorganisms to thrive in diverse and often harsh environments is intrinsically linked to the dynamic nature of their cell membranes. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences essential cellular processes, including nutrient transport, protein function, and signal transduction.[1] Bacteria employ various strategies to modulate their membrane fluidity in response to environmental cues such as temperature fluctuations. One of the primary mechanisms involves altering the fatty acid composition of their membrane phospholipids.
In many Gram-positive bacteria, such as Bacillus subtilis and Listeria monocytogenes, branched-chain fatty acids (BCFAs) are the predominant acyl constituents of membrane lipids.[2][3][4] BCFAs are characterized by a methyl branch near the terminus of the acyl chain and are classified into two main series: iso and anteiso. Anteiso-fatty acids, which have the methyl branch on the antepenultimate carbon, are particularly effective at increasing membrane fluidity compared to their iso counterparts.[5][6] This guide specifically examines the role of this compound, the activated form of 7-methylpentadecanoic acid, which serves as a key precursor for the synthesis of anteiso-heptadecanoic acid (anteiso-C17:0), a major contributor to membrane fluidization.
Biosynthesis of Anteiso-Branched-Chain Fatty Acids
The synthesis of anteiso-BCFAs diverges from that of straight-chain fatty acids at the initial priming step. The pathway utilizes precursors derived from the catabolism of branched-chain amino acids.
The biosynthesis of the anteiso-C17:0 fatty acid, for which this compound is a key intermediate, begins with the branched-chain amino acid isoleucine. The initial steps are catalyzed by the products of the bkd operon (also known as the branched-chain α-keto acid dehydrogenase operon).[7][8][9]
The key steps in the formation of the precursor for anteiso-fatty acid synthesis are:
-
Transamination: Isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase.
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKAD) complex, encoded by the bkd operon, catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[10]
-
Chain Elongation: 2-Methylbutyryl-CoA serves as the primer for the fatty acid synthase (FASII) system. It is elongated through the iterative addition of two-carbon units from malonyl-CoA, eventually leading to the formation of this compound and subsequently anteiso-C17:0-ACP.[9]
Impact on Membrane Fluidity
The incorporation of anteiso-fatty acids, such as the one derived from this compound, has a profound effect on the physical properties of the microbial cell membrane. The methyl branch in the anteiso position disrupts the orderly packing of the acyl chains in the lipid bilayer, thereby increasing membrane fluidity.[5][6] This is particularly crucial for bacteria exposed to low temperatures, as it counteracts the tendency of the membrane to transition into a more rigid, gel-like state.[11]
Quantitative Data on Membrane Fluidity
The following table summarizes quantitative data from studies on Bacillus subtilis where the cellular content of iso- and anteiso-BCFAs was manipulated, demonstrating the direct impact on membrane fluidity as measured by fluorescence anisotropy of the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A lower DPH anisotropy value corresponds to higher membrane fluidity.
| Bacterial Strain and Growth Condition | Major BCFA Type | Percentage of Major BCFA Type | DPH Anisotropy (Arbitrary Units) | Reference |
| B. subtilis Δbkd + 2-methylbutyric acid | anteiso-BCFA | 77% | ~0.185 | [12] |
| B. subtilis Wild-Type | Mixed iso/anteiso | - | ~0.195 | [12] |
| B. subtilis Δbkd + isobutyric acid | iso-BCFA | 77% | ~0.200 | [12] |
These data clearly illustrate that a higher proportion of anteiso-BCFAs leads to a more fluid membrane.[12]
Regulatory Mechanisms
The synthesis of anteiso-BCFAs is tightly regulated to ensure that membrane fluidity is maintained at an optimal level. This regulation occurs at both the genetic and post-transcriptional levels.
The bkd Operon
The expression of the bkd operon, which is essential for the synthesis of the 2-methylbutyryl-CoA primer for anteiso-fatty acids, is induced by cold shock in Bacillus subtilis.[8] This induction is primarily mediated by an increase in the stability of the bkd operon mRNA at lower temperatures, ensuring a sufficient supply of precursors for anteiso-BCFA synthesis when the membrane is at risk of rigidification.[8]
The DesK/DesR Two-Component System
In Bacillus subtilis, the DesK/DesR two-component system acts as a thermosensor that modulates membrane fluidity.[2][13][14] DesK is a membrane-bound histidine kinase that senses changes in membrane thickness and fluidity.[5] When the membrane becomes too rigid (and thicker) at low temperatures, DesK autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator DesR. Phosphorylated DesR then activates the transcription of the des gene, which encodes a Δ5-acyl-lipid desaturase.[2][13][15] This enzyme introduces a double bond into existing fatty acyl chains, thereby increasing membrane fluidity. While this system primarily regulates the degree of saturation, its activity is influenced by the overall membrane fluidity, which is determined by the BCFA composition.[13]
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the preparation of fatty acid methyl esters (FAMEs) from bacterial cells for analysis by GC-MS.
Materials:
-
Bacterial cell pellet
-
Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water
-
Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Saponification: Resuspend the bacterial cell pellet in 1.0 ml of Reagent 1 in a screw-cap tube. Vortex briefly and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[16]
-
Methylation: Cool the tube and add 2.0 ml of Reagent 2. Cap tightly, vortex, and heat at 80°C for 10 minutes.[16]
-
Extraction: Cool the tube to room temperature. Add 1.25 ml of a 1:1 mixture of hexane and methyl tert-butyl ether. Vortex for 10 minutes.
-
Phase Separation: Centrifuge at low speed for 10 minutes to separate the phases. Transfer the upper organic phase to a clean tube.
-
Washing: Add 3.0 ml of a dilute alkaline solution (e.g., 0.3 M NaOH) to the organic phase. Vortex for 5 minutes and discard the lower aqueous phase.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic phase to remove any residual water.
-
Analysis: Transfer the final organic phase to a GC vial for analysis.[16][17]
GC-MS Parameters (Example):
-
Instrument: Agilent 7890A GC with 5975 MSD[18]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)[18]
-
Oven Program: 100°C for 2 min, ramp to 240°C at 2°C/min, hold for 10 min[18]
-
Injector: Splitless or split (e.g., 10:1), 250°C[18]
-
MS Detector: Scan range m/z 40-430[18]
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that exhibits a spectral shift depending on the lipid packing of the membrane. This protocol describes how to measure membrane fluidity in live bacteria using Laurdan.[20][21]
Materials:
-
Bacterial culture
-
Laurdan stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Grow the bacterial culture to the desired optical density (e.g., mid-log phase). Harvest the cells by centrifugation and wash twice with PBS.
-
Staining: Resuspend the cells in PBS to an OD600 of 0.4. Add Laurdan to a final concentration of 10 µM and incubate in the dark at room temperature for 10-20 minutes.
-
Washing: Centrifuge the stained cells and wash twice with PBS to remove excess dye.
-
Measurement: Resuspend the final cell pellet in PBS to an OD600 of 0.4. Aliquot 200 µl of the cell suspension into the wells of a pre-warmed 96-well plate.
-
Fluorescence Reading: Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.[14]
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - G * I490) / (I440 + G * I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively, and G is a correction factor for the instrument.[22] A lower GP value indicates higher membrane fluidity.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Biosynthesis pathway of anteiso-branched-chain fatty acids.
References
- 1. An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The membrane fluidity sensor DesK of Bacillus subtilis controls the signal decay of its cognate response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane fluidization by alcohols inhibits DesK-DesR signalling in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular Mechanisms of Lipid-Based Metabolic Adaptation Strategies in Response to Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-Chain α-Keto Acid Catabolism via the Gene Products of the bkd Operon in Enterococcus faecalis: a New, Secreted Metabolite Serving as a Temporary Redox Sink - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cold induction of the Bacillus subtilis bkd operon is mediated by increased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 12. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Membrane Fluidity Sensor DesK of Bacillus subtilis Controls the Signal Decay of Its Cognate Response Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 16. gcms.cz [gcms.cz]
- 17. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. static.igem.org [static.igem.org]
- 20. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
The Enigmatic Molecule: A Technical Guide to the Discovery and Characterization of 7-Methylpentadecanoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While commercially available, indicating its synthesis and established chemical structure, detailed public-domain information regarding its specific discovery, characterization, and biological significance is notably scarce. This technical guide, therefore, serves as a comprehensive overview based on established principles of lipid biochemistry and the well-documented pathways of analogous branched-chain fatty acids (BCFAs). It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the probable metabolic context of this compound and the methodologies that would be employed for its comprehensive characterization. The guide will infer its likely metabolic fate, detail relevant experimental protocols, and present hypothetical data in a structured format to simulate a complete characterization workflow.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) are fatty acids that contain one or more methyl groups on their carbon backbone.[1] They are integral components of bacterial cell membranes and are also found in dairy products and ruminant meats.[1] In mammals, BCFAs can be of dietary origin or arise from the metabolism of other compounds. The metabolism of BCFAs often requires specialized enzymatic pathways to handle the steric hindrance posed by the methyl branches, which can obstruct the standard β-oxidation pathway.[2]
Prominent examples of BCFAs with well-characterized metabolic pathways include phytanic acid and pristanic acid.[3][4][5] The study of these molecules has revealed the importance of α-oxidation and peroxisomal β-oxidation in their degradation.[3][4] It is highly probable that the metabolism of this compound follows a similar route.
Hypothetical Discovery and Biological Significance
The discovery of a novel acyl-CoA like this compound would likely stem from advanced lipidomics studies of biological samples. High-resolution mass spectrometry and gas chromatography would be the primary tools for identifying previously uncharacterized lipid species. Its presence might be noted in specific cell types, tissues, or in association with particular metabolic disorders.
Given its structure, this compound could be an intermediate in the degradation of a larger branched-chain fatty acid or a product of the metabolism of branched-chain amino acids.[6] Its accumulation or deficiency could serve as a biomarker for certain enzymatic defects or metabolic states. In the context of drug development, understanding the metabolism of such a molecule could be crucial, as it might interact with therapeutic targets or its pathway could be a target itself.
Physicochemical Properties
| Property | Inferred Value |
| Chemical Formula | C37H66N7O17P3S |
| Molecular Weight | 1005.94 g/mol |
| Parent Fatty Acid | 7-Methylpentadecanoic acid |
| Solubility | Expected to be soluble in aqueous solutions due to the polar CoA moiety. |
Table 1: Inferred Physicochemical Properties of this compound.
Inferred Metabolic Pathways
The metabolism of this compound would likely involve its activation from 7-methylpentadecanoic acid and subsequent degradation.
Activation of 7-Methylpentadecanoic Acid
Prior to any metabolic processing, the free fatty acid, 7-methylpentadecanoic acid, must be activated to its CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase.
Caption: Activation of 7-methylpentadecanoic acid to its CoA ester.
Proposed Degradation Pathway
Due to the methyl group at the 7th position (an odd-numbered carbon), standard β-oxidation is not immediately hindered at this position. However, the overall degradation would likely proceed through rounds of β-oxidation until the methyl branch is closer to the carboxyl end, at which point specialized enzymes might be required. The degradation would likely occur in both mitochondria and peroxisomes.[2]
References
- 1. lipotype.com [lipotype.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
7-Methylpentadecanoyl-CoA: A Potential Biomarker in Metabolic Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) and their metabolites are increasingly recognized for their roles in cellular signaling, membrane structure, and energy metabolism. Alterations in the profiles of these lipids are often associated with metabolic disorders, offering a promising avenue for biomarker discovery. This technical guide focuses on 7-Methylpentadecanoyl-CoA, a specific long-chain branched-chain acyl-CoA, as a potential biomarker. While direct research on this molecule is emerging, this document synthesizes current knowledge on the metabolism, analysis, and potential clinical relevance of closely related BCFAs to provide a comprehensive resource for its investigation.
The presence of a methyl group on the carbon chain of fatty acids, as in 7-methylpentadecanoic acid, introduces steric hindrance that can impede standard beta-oxidation pathways. This necessitates alternative metabolic routes, primarily within the peroxisome. Consequently, the accumulation or depletion of this compound and its derivatives may serve as a sensitive indicator of peroxisomal function and overall metabolic health. This guide will delve into the metabolic pathways, analytical methodologies for quantification, and the potential diagnostic utility of this compound.
Metabolic Pathways of this compound
The metabolism of this compound is not as thoroughly characterized as that of straight-chain fatty acids. However, based on the well-established metabolism of other branched-chain fatty acids, such as phytanic acid and pristanic acid, a putative metabolic pathway can be outlined. The methyl group at the 7-position prevents direct entry into mitochondrial beta-oxidation.
Biosynthesis of 7-Methylpentadecanoic Acid
The synthesis of branched-chain fatty acids typically utilizes primers other than acetyl-CoA. For iso- and anteiso-branched-chain fatty acids, the primers are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. Fatty acid synthesis then proceeds via the fatty acid synthase (FAS) complex, incorporating two-carbon units from malonyl-CoA. The precise mechanism for the introduction of a methyl group at the 7-position of pentadecanoic acid is not fully elucidated but likely involves a specific methyltransferase or the utilization of a methylated primer during fatty acid synthesis.
Degradation of this compound
Due to the methyl branch, the degradation of this compound is expected to initiate in the peroxisomes.
-
Activation: 7-Methylpentadecanoic acid is first activated to its CoA thioester, this compound, by an acyl-CoA synthetase.
-
Alpha-Oxidation: The methyl group at the 7-position (an odd-numbered carbon from the carboxyl end) does not block the initial steps of beta-oxidation. However, depending on the enzymatic specificity, an initial alpha-oxidation step might be required to remove a single carbon and shift the position of the methyl group. This process is crucial for the degradation of phytanic acid.
-
Peroxisomal Beta-Oxidation: Following any necessary initial modifications, this compound would undergo chain shortening via peroxisomal beta-oxidation. This pathway is capable of handling sterically hindered fatty acids.
-
Mitochondrial Beta-Oxidation: The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to acetyl-CoA, which enters the citric acid cycle for energy production.
dot
This compound as a Potential Biomarker
The accumulation of branched-chain fatty acids is a hallmark of several inherited metabolic disorders, primarily peroxisomal biogenesis disorders (PBDs) and single-enzyme defects within the peroxisomal fatty acid oxidation pathways.
Peroxisomal Disorders:
-
Zellweger Spectrum Disorders (ZSDs): These are a group of autosomal recessive disorders characterized by impaired peroxisome assembly. The resulting dysfunction of multiple peroxisomal metabolic pathways leads to the accumulation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids like phytanic and pristanic acid in plasma and tissues. It is highly probable that 7-methylpentadecanoic acid and its CoA ester would also accumulate in ZSDs.
-
Refsum Disease: This is an autosomal recessive disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase, which is essential for the alpha-oxidation of phytanic acid. This leads to the massive accumulation of phytanic acid. While the primary defect is in phytanic acid metabolism, the potential for broader effects on other branched-chain fatty acids exists.
-
Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: This enzyme is involved in the metabolism of pristanic acid and certain bile acid intermediates. Its deficiency leads to the accumulation of these substrates.
Given these precedents, elevated levels of this compound could serve as a biomarker for these and other, yet uncharacterized, peroxisomal disorders.
Data Presentation: Biomarkers in Peroxisomal Disorders
| Disorder | Key Accumulated Biomarkers | Rationale for this compound Involvement |
| Zellweger Spectrum Disorders | Very-long-chain fatty acids (C26:0, C24:0), Phytanic acid, Pristanic acid, Bile acid intermediates | General peroxisomal dysfunction would likely impair the degradation of all branched-chain fatty acids, including 7-methylpentadecanoic acid. |
| Refsum Disease | Phytanic acid | While the primary defect is specific to phytanic acid alpha-oxidation, secondary effects on the metabolism of other complex fatty acids cannot be ruled out. |
| AMACR Deficiency | Pristanic acid, Dihydroxycholestanoic acid (DHCA), Trihydroxycholestanoic acid (THCA) | AMACR acts on 2-methyl-branched-chain acyl-CoAs. If alpha-oxidation of this compound produces a 2-methyl-branched intermediate, its metabolism would be affected. |
Experimental Protocols
The quantification of acyl-CoA species in biological samples is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific detection.
Sample Preparation for Acyl-CoA Analysis
-
Tissue/Cell Homogenization:
-
Flash-freeze tissue or cell pellets in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water or 10% trichloroacetic acid) containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
-
Protein Precipitation:
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
The resulting supernatant can be further purified using a solid-phase extraction cartridge (e.g., Oasis HLB) to remove salts and other interfering substances and to concentrate the acyl-CoAs.
-
Condition the SPE cartridge with methanol (B129727) and then equilibrate with the extraction buffer.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol or an acetonitrile/water mixture with a volatile buffer).
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
dot
LC-MS/MS Analysis of this compound
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient elution with a binary solvent system is employed.
-
Solvent A: Water with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and a weak acid (e.g., formic acid or acetic acid).
-
Solvent B: Acetonitrile or methanol with the same buffer and acid.
-
-
Gradient: A typical gradient starts with a high percentage of Solvent A, which is gradually decreased as the percentage of Solvent B is increased to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoA analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Precursor Ion: For this compound, the precursor ion would be the [M+H]⁺ ion.
-
Product Ion: A common and abundant product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.
-
-
Quantitative Data for LC-MS/MS Method Validation
While specific data for this compound is not available, the following table presents typical validation parameters for LC-MS/MS methods for long-chain acyl-CoAs, which would be applicable.
| Parameter | Typical Value/Range |
| Limit of Detection (LOD) | 0.1 - 10 fmol |
| Limit of Quantification (LOQ) | 0.5 - 50 fmol |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathways and Logical Relationships
The accumulation of this compound, indicative of impaired peroxisomal function, can have several downstream consequences. Peroxisomes are not only involved in fatty acid metabolism but also in the synthesis of ether phospholipids (B1166683) (e.g., plasmalogens), which are crucial components of cell membranes, particularly in the nervous system.
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Methodological & Application
Synthesis of 7-Methylpentadecanoyl-CoA: A Detailed Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis of 7-Methylpentadecanoyl-CoA, a valuable tool for various research purposes, including metabolism studies, enzyme activity assays, and as a standard for analytical applications. The synthesis is approached in two main stages: the chemical synthesis of the precursor fatty acid, 7-methylpentadecanoic acid, followed by its enzymatic conversion to the corresponding Coenzyme A (CoA) thioester.
Application Notes
This compound is a branched-chain fatty acyl-CoA. Branched-chain fatty acids and their metabolites play significant roles in cellular signaling, energy metabolism, and membrane biology. The availability of synthetic this compound allows researchers to:
-
Investigate enzyme kinetics: Serve as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA synthetases, and carnitine palmitoyltransferases.
-
Explore metabolic pathways: Trace the metabolic fate of branched-chain fatty acids within cellular systems.
-
Develop analytical methods: Act as a certified standard for chromatographic and mass spectrometric analysis of complex lipid mixtures.
-
Screen for drug candidates: Be utilized in high-throughput screening assays to identify inhibitors or modulators of enzymes that recognize branched-chain fatty acyl-CoAs.
Synthesis Overview
The synthesis of this compound is achieved through a two-stage process. The first stage involves the chemical synthesis of 7-methylpentadecanoic acid via a malonic ester synthesis approach. The second stage employs an enzymatic reaction to couple the synthesized fatty acid with Coenzyme A.
Stage 1: Chemical Synthesis of 7-Methylpentadecanoic Acid
This synthesis route builds the carbon chain of the fatty acid, introducing a methyl group at the 7th position.
Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
-
Standard laboratory glassware and purification apparatus (distillation, chromatography)
Procedure:
-
Alkylation of Diethyl Malonate (Step 1):
-
In a round-bottom flask, dissolve diethyl malonate (1 equivalent) in absolute ethanol.
-
Add a solution of sodium ethoxide (1 equivalent) in ethanol dropwise at room temperature with stirring.
-
To the resulting solution, add 1-bromohexane (1 equivalent) dropwise and reflux the mixture for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield diethyl 2-hexylmalonate.
-
-
Second Alkylation (Step 2):
-
The diethyl 2-hexylmalonate from the previous step is dissolved in absolute ethanol.
-
A second equivalent of sodium ethoxide in ethanol is added, followed by the dropwise addition of 1-bromoheptane (1 equivalent).
-
The reaction mixture is refluxed for 6-8 hours.
-
Work-up is performed as in Step 1 to yield diethyl 2-heptyl-2-hexylmalonate.
-
-
Hydrolysis and Decarboxylation (Step 3):
-
The dialkylated malonic ester is hydrolyzed by refluxing with an excess of potassium hydroxide in ethanol/water for 4 hours.
-
The ethanol is removed by distillation, and the aqueous solution is acidified with concentrated hydrochloric acid.
-
The resulting dicarboxylic acid is heated to 150-160 °C until the evolution of CO2 ceases, indicating decarboxylation.
-
The crude 7-methylpentadecanoic acid is purified by vacuum distillation or column chromatography.
-
Quantitative Data
| Step | Product | Starting Materials | Typical Yield (%) | Purity (by GC-MS) |
| 1 | Diethyl 2-hexylmalonate | Diethyl malonate, 1-Bromohexane | 85-90 | >95% |
| 2 | Diethyl 2-heptyl-2-hexylmalonate | Diethyl 2-hexylmalonate, 1-Bromoheptane | 80-85 | >90% |
| 3 | 7-Methylpentadecanoic acid | Diethyl 2-heptyl-2-hexylmalonate | 70-75 | >98% |
Stage 2: Enzymatic Synthesis of this compound
This stage utilizes an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond between 7-methylpentadecanoic acid and Coenzyme A. This method offers high specificity and yield under mild reaction conditions.
Experimental Protocol
Materials:
-
7-Methylpentadecanoic acid (from Stage 1)
-
Coenzyme A (lithium salt)
-
Acyl-CoA Synthetase (from Pseudomonas sp. or similar)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Triton X-100
-
Solid-phase extraction (SPE) cartridges (C18)
-
Water
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
1 mM Coenzyme A
-
0.5 mM 7-Methylpentadecanoic acid (dissolved in a minimal amount of ethanol or Triton X-100)
-
1-2 units of Acyl-CoA Synthetase
-
-
The final reaction volume should be adjusted with buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.
-
-
Purification:
-
The reaction is stopped by adding an equal volume of cold methanol.
-
The mixture is centrifuged to pellet the precipitated protein.
-
The supernatant containing this compound is purified using a C18 SPE cartridge.
-
The cartridge is pre-conditioned with methanol and then water.
-
The sample is loaded, and the cartridge is washed with water to remove salts and unreacted CoA.
-
The this compound is eluted with a solution of 80% methanol in water.
-
-
Quantification and Storage:
-
The concentration of the purified this compound can be determined spectrophotometrically by measuring the absorbance of the thioester bond at 260 nm (using the extinction coefficient of the adenine (B156593) moiety of CoA) and 232 nm (for the thioester bond itself, though less common).
-
The purified product should be stored at -80°C to prevent hydrolysis.
-
Quantitative Data
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 37°C |
| Typical Conversion Rate | >90% |
| Purity (by HPLC) | >95% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Potential metabolic fate of this compound.
Commercial Sourcing and Analytical Application of 7-Methylpentadecanoyl-CoA
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) molecule. BCFAs are found in various biological systems and are involved in lipid metabolism. As activated forms of fatty acids, acyl-CoAs are central intermediates in several metabolic pathways, including fatty acid β-oxidation and lipid synthesis. The study of specific acyl-CoA species like this compound is crucial for understanding their roles in cellular processes and their potential as biomarkers or therapeutic targets. This document provides an overview of a commercial source for this compound analytical standards and a detailed protocol for its quantification in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercial Sources for this compound
A primary commercial supplier for this compound analytical standards is MedChemExpress.[1][2]
Product Information:
| Product Name | This compound |
| Synonyms | 7-Methylpentadecanoyl-coenzyme A |
| Supplier | MedChemExpress[1][2] |
| Typical Purity | High purity, confirmed by a Certificate of Analysis (CoA) provided with the product. The CoA typically includes data from techniques like HPLC, LC-MS, and NMR to confirm structure and purity. |
| Storage Conditions | Recommended storage conditions are provided on the Certificate of Analysis to ensure the stability of the compound. |
While a specific Certificate of Analysis for this compound is proprietary to the supplier and batch-specific, a typical CoA for a similar analytical standard would include the following information:
Table 1: Example Data in a Certificate of Analysis
| Parameter | Example Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥95% | High-Performance Liquid Chromatography |
| Identity (¹H NMR) | Consistent with structure | Nuclear Magnetic Resonance Spectroscopy |
| Identity (MS) | Consistent with molecular weight | Mass Spectrometry |
| Molecular Formula | C37H66N7O17P3S | N/A |
| Molecular Weight | 1005.94 | N/A |
| Recommended Storage | -20°C or -80°C | N/A |
Quantitative Analysis of this compound by LC-MS/MS
The following protocol describes a general method for the extraction and quantification of long-chain fatty acyl-CoAs, which can be adapted for this compound in biological matrices such as tissues or cells.
Experimental Protocol:
1. Sample Preparation and Extraction:
-
Internal Standard: To a known amount of tissue homogenate or cell pellet, add an appropriate internal standard. For acyl-CoA analysis, a structurally similar but isotopically labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) is recommended for accurate quantification.
-
Extraction Solvent: Add ice-cold extraction solvent. A common solvent mixture is 2:1 (v/v) methanol (B129727):chloroform (B151607).
-
Homogenization: Homogenize the sample on ice using a probe sonicator or a mechanical homogenizer.
-
Phase Separation: Induce phase separation by adding chloroform and water (or a saline solution). Vortex the mixture and centrifuge at a low speed to separate the aqueous and organic phases. The acyl-CoAs will partition into the upper aqueous/methanol phase.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, the aqueous phase can be further purified using a weak anion exchange SPE column.
-
Condition the column with methanol and then equilibrate with water.
-
Load the sample.
-
Wash the column with a weak organic acid solution (e.g., 2% formic acid) followed by methanol.
-
Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile (B52724) and water.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with an additive to improve peak shape and ionization, such as ammonium acetate (B1210297) or ammonium hydroxide.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
Gradient: A gradient elution from a lower to a higher concentration of the organic mobile phase is used to separate the acyl-CoAs based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is commonly used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed and can be used for profiling.[3]
-
MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be optimized by direct infusion of the standards into the mass spectrometer.
-
3. Quantification:
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard and a fixed concentration of the internal standard into a matrix that mimics the biological sample.
-
Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. The concentration of this compound in the biological samples can then be determined from this curve.
Table 2: Typical LC-MS/MS Parameters and Expected Performance
| Parameter | Value/Range |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI+ |
| Limit of Detection (LOD) | Low nM range (e.g., 2-133 nM for various acyl-CoAs)[3] |
| Linearity (R²) | >0.99 |
Signaling Pathway and Experimental Workflow Diagrams
Branched-chain fatty acyl-CoAs are known to be endogenous ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.
Caption: PPARα signaling pathway activated by this compound.
Caption: Workflow for this compound analysis.
Conclusion
The availability of analytical standards for this compound from commercial suppliers like MedChemExpress enables researchers to accurately quantify this molecule in biological systems. The provided LC-MS/MS protocol offers a robust and sensitive method for such analysis. Understanding the role of this compound as a potential signaling molecule, for instance through the activation of the PPARα pathway, can provide valuable insights into metabolic regulation and disease.
References
Application Note: Quantification of 7-Methylpentadecanoyl-CoA by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] Their accurate quantification is crucial for understanding cellular metabolism and the mechanism of action of drugs targeting these pathways. 7-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA whose precise biological roles and metabolism are areas of active investigation.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and specific technique for the analysis of acyl-CoA species.[1][3] This application note provides a detailed protocol for the quantification of this compound in biological samples using a stable isotope dilution LC-MS/MS method.
Principle
The method employs a stable isotope-labeled internal standard for accurate and precise quantification, correcting for variations in sample extraction and matrix effects.[4] Samples are first subjected to protein precipitation and solid-phase extraction to isolate the acyl-CoAs.[5][6] The extracted analytes are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[7] Acyl-CoAs characteristically exhibit a neutral loss of 507 Da or produce a specific fragment ion, which is utilized for their sensitive and specific detection.[6][8]
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
[¹³C₃,¹⁵N₁]-7-Methylpentadecanoyl-CoA (or a suitable long-chain acyl-CoA stable isotope-labeled internal standard, e.g., [¹³C₁₆]-Palmitoyl-CoA)
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Trichloroacetic acid (TCA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Phosphate buffer (pH 6.7)
-
Glacial acetic acid
Sample Preparation
-
Homogenization: Homogenize cell pellets or tissues on ice in a suitable buffer.
-
Protein Precipitation: To 100 µL of homogenate, add 400 µL of ice-cold 10% (w/v) TCA.[9] Add a known amount of the stable isotope-labeled internal standard.
-
Incubation and Centrifugation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[5][9]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 1 mL of methanol followed by 1 mL of water.[5]
-
Load the supernatant from the previous step onto the SPE column.
-
Wash the column with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 10 mM NH₄OH).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in water.
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 acetonitrile:water.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound is its [M+H]⁺ ion. A characteristic product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 Da).[8]
-
Quantifier Ion: [M+H]⁺ → [M+H-507]⁺
-
Qualifier Ion: [M+H]⁺ → 428 m/z (fragment corresponding to the phosphopantetheine moiety)[6]
-
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.
Data Presentation
Table 1: MRM Transitions for this compound and a Representative Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 1006.6 | 499.6 | 428.2 |
| [¹³C₁₆]-Palmitoyl-CoA (IS) | 1022.6 | 515.6 | 428.2 |
Note: The exact m/z values should be confirmed by direct infusion of the analytical standards.
Table 2: Example Calibration Curve Data.
| Concentration (nM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,500,123 | 0.010 |
| 5 | 76,170 | 1,510,234 | 0.050 |
| 10 | 153,890 | 1,498,765 | 0.103 |
| 50 | 759,876 | 1,505,432 | 0.505 |
| 100 | 1,512,345 | 1,499,876 | 1.008 |
| 500 | 7,601,234 | 1,503,456 | 5.056 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Characteristic fragmentation of acyl-CoAs in positive ESI-MS/MS.
Conclusion
This application note provides a robust and sensitive method for the quantification of this compound in biological samples. The use of stable isotope dilution combined with LC-MS/MS ensures high accuracy and precision, making this protocol suitable for both basic research and drug development applications. While the provided MRM transitions are based on the known fragmentation of long-chain acyl-CoAs, they should be empirically verified using an analytical standard of this compound.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 7-Methylpentadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-Coenzyme A (acyl-CoA) esters are increasingly recognized for their roles in various physiological and pathological processes. 7-Methylpentadecanoyl-CoA is a specific branched-chain fatty acyl-CoA whose precise biological functions are an active area of investigation. Accurate and sensitive quantification of this analyte is crucial for understanding its metabolic pathways and its potential as a biomarker or therapeutic target. This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in biological matrices.
Key Features:
-
High Sensitivity: Achieves low nanomolar limits of quantification.
-
High Selectivity: Utilizes Multiple Reaction Monitoring (MRM) for specific detection.
-
Robustness: Demonstrates excellent linearity, accuracy, and precision.
-
Broad Applicability: Suitable for various biological sample types after appropriate extraction.
Quantitative Data Summary
The developed LC-MS/MS method was validated for its quantitative performance. The key validation parameters are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (nM) | R² | Weighting |
| This compound | 1 - 1000 | 0.9995 | 1/x |
Table 2: Limits of Detection and Quantification
| Analyte | LLOQ (nM) | LOD (nM) |
| This compound | 1.0 | 0.5 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| Spiked Concentration (nM) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 5 | 4.8 | 102.3 | 6.2 | 103.1 |
| 50 | 3.5 | 98.9 | 4.9 | 99.5 |
| 500 | 2.1 | 101.5 | 3.7 | 100.8 |
Experimental Protocols
1. Sample Preparation: Acyl-CoA Extraction from Tissues
This protocol is designed for the extraction of acyl-CoAs from tissue samples.
-
Materials:
-
Frozen tissue sample (~50 mg)
-
10% (w/v) 5-Sulfosalicylic acid (SSA)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, 1 µM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Homogenizer
-
Centrifuge (capable of 16,000 x g and 4°C)
-
-
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 500 µL of 10% SSA and 10 µL of the internal standard solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 1022.6 515.6 35 | Heptadecanoyl-CoA (IS) | 1036.6 | 529.6 | 35 |
Note: The precursor ion for acyl-CoAs is [M+H]⁺. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da). The product ion is therefore calculated as [M+H - 507.1]⁺.
-
Visualizations
Caption: Biosynthesis pathway of branched-chain fatty acyl-CoAs.
Caption: Experimental workflow for this compound analysis.
Application Notes and Protocols for Extraction of Branched-Chain Acyl-CoAs from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain acyl-Coenzyme A (BCA-CoA) esters are critical intermediates in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Dysregulation of BCAA metabolism and accumulation of BCA-CoAs have been implicated in various metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and certain cancers. Accurate quantification of intracellular BCA-CoA pools is therefore essential for understanding the pathophysiology of these conditions and for the development of novel therapeutic strategies.
This document provides a detailed protocol for the extraction of BCA-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The inherent instability and low abundance of acyl-CoA molecules present significant analytical challenges.[1] The methods outlined here are synthesized from established protocols to ensure high recovery and sample stability.
Data Presentation
The following table summarizes quantitative data for various acyl-CoA species, including branched-chain variants, across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that direct comparability may be affected by variations in experimental conditions and normalization methods (per cell number vs. per mg protein).[1]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[2] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | ~1.0 | ~0.5 |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Isobutyryl-CoA | - | - | - |
| Isovaleryl-CoA | - | - | - |
| α-methylbutyryl-CoA | - | - | - |
| Succinyl-CoA | 25.467 | ~2.0 | ~0.8 |
| HMG-CoA | 0.971 | - | - |
| C16:0-CoA (Palmitoyl-CoA) | - | ~12 | ~4 |
| C18:0-CoA (Stearoyl-CoA) | - | ~3 | ~1 |
Data for BCA-CoAs (in bold) are often reported at lower concentrations and require sensitive analytical methods for detection.
Experimental Protocols
This section details the methodology for the extraction of BCA-CoAs from both adherent and suspension cells.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Internal Standards (e.g., stable isotope-labeled acyl-CoAs)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Sonicator (optional)
Experimental Workflow Diagram
References
Application Notes and Protocols for 7-Methylpentadecanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) that plays a role in lipid metabolism. As an activated form of 7-methylpentadecanoic acid, it can serve as a substrate for various enzymes involved in fatty acid oxidation and lipid biosynthesis. The study of how enzymes process this compound is crucial for understanding the metabolic pathways of branched-chain fatty acids and for the development of therapeutics targeting metabolic disorders. These application notes provide detailed protocols for utilizing this compound in in vitro enzyme assays, focusing on key enzyme classes: Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases, and Acyl-CoA Thioesterases.
Potential Signaling and Metabolic Pathways
The metabolism of this compound is expected to follow the general pathways of branched-chain fatty acid oxidation. Initially, 7-methylpentadecanoic acid is activated to this compound by an Acyl-CoA Synthetase. Subsequently, it enters the mitochondrial β-oxidation pathway, where it is catabolized by Acyl-CoA Dehydrogenases. The methyl branch may require additional enzymatic steps for its complete degradation.
Figure 1: Proposed metabolic pathway for this compound.
Data Presentation: Enzyme Kinetics
| Enzyme Class | Enzyme Example | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Acyl-CoA Synthetase | Long-Chain Acyl-CoA Synthetase (ACSL1) | Palmitoyl-CoA (16:0) | 2 - 10 | 1000 - 5000 | Generic Data |
| Long-Chain Acyl-CoA Synthetase (ACSL1) | Oleoyl-CoA (18:1) | 3 - 15 | 1500 - 6000 | Generic Data | |
| Acyl-CoA Dehydrogenase | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (16:0) | 1 - 5 | 50 - 200 | Generic Data |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 2,6-Dimethylheptanoyl-CoA | Not Reported | Not Reported | [1] | |
| Acyl-CoA Thioesterase | Acyl-CoA Thioesterase 1 (ACOT1) | Palmitoyl-CoA (16:0) | 0.5 - 2 | 5000 - 20000 | [2] |
| Acyl-CoA Thioesterase 7 (ACOT7) | Arachidonoyl-CoA (20:4) | 1 - 5 | Not Reported | [2] |
Note: The kinetic parameters are highly dependent on the specific enzyme isoform, source (organism and tissue), and assay conditions. The values presented are for illustrative purposes and should be determined experimentally for this compound.
Experimental Protocols
The following are detailed protocols for in vitro assays using this compound as a substrate. These protocols are adapted from established methods for long-chain fatty acyl-CoAs.
Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)
This assay measures the activity of Acyl-CoA Synthetases by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.[3]
Workflow:
Figure 2: Workflow for the radiometric Acyl-CoA Synthetase assay.
Materials:
-
[³H]-7-methylpentadecanoic acid (custom synthesis may be required)
-
This compound (for standard curve, if needed)
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
DTT
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
HEPES or Tris-HCl buffer (pH 7.4)
-
Enzyme source (e.g., purified enzyme, mitochondrial fraction, or cell lysate)
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a 2x reaction buffer containing 100 mM HEPES (pH 7.4), 20 mM MgCl₂, 20 mM ATP, 2 mM DTT, 2 mM CoA, and 0.2% Triton X-100.
-
Substrate Preparation: Prepare a solution of [³H]-7-methylpentadecanoic acid complexed with BSA. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 1-100 µM).
-
Enzyme Preparation: Dilute the enzyme source in an appropriate buffer. The amount of enzyme should be optimized to ensure linear reaction kinetics.
-
Assay:
-
In a microcentrifuge tube, add 50 µL of the 2x reaction buffer.
-
Add 25 µL of the enzyme preparation.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the [³H]-7-methylpentadecanoic acid-BSA complex.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 1.25 mL of Dole's reagent.
-
-
Extraction and Quantification:
-
Add 0.75 mL of heptane and 0.5 mL of water, and vortex thoroughly.
-
Centrifuge for 5 minutes to separate the phases.
-
The upper heptane phase contains the unreacted fatty acid. The lower aqueous phase contains the [³H]-7-Methylpentadecanoyl-CoA.
-
Transfer a known volume of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)
This assay measures the activity of Acyl-CoA Dehydrogenases by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[1]
Workflow:
Figure 3: Workflow for the spectrophotometric Acyl-CoA Dehydrogenase assay.
Materials:
-
This compound
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Electron Transfer Flavoprotein (ETF) (porcine or recombinant)
-
Enzyme source (e.g., purified ACAD, mitochondrial extract)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.6), 20 µM FAD, 50 µM DCPIP, and an appropriate amount of ETF (e.g., 1-5 µg). The total volume should be brought to just under the final assay volume (e.g., 950 µL for a 1 mL final volume).
-
Enzyme Addition: Add the enzyme source to the cuvette.
-
Equilibration: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 30°C. Monitor the baseline absorbance at 600 nm.
-
Reaction Initiation: Initiate the reaction by adding a small volume of this compound solution (e.g., 50 µL) to the cuvette. The final concentration of the substrate should be varied to determine kinetic parameters (e.g., 1-200 µM).
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 600 nm over time (e.g., for 5-10 minutes).
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.6).
Protocol 3: Acyl-CoA Thioesterase (ACOT) Activity Assay (Colorimetric)
This assay measures the activity of Acyl-CoA Thioesterases by detecting the free CoA released from the hydrolysis of the acyl-CoA substrate using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Workflow:
Figure 4: Workflow for the colorimetric Acyl-CoA Thioesterase assay.
Materials:
-
This compound
-
Tris-HCl buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Enzyme source (e.g., purified ACOT, cell lysate)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and 0.2 mM DTNB.
-
Enzyme Addition: Add the enzyme source to the cuvette.
-
Equilibration: Incubate the cuvette in a spectrophotometer at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding this compound to the cuvette. The final concentration should be varied for kinetic analysis (e.g., 10-500 µM).
-
Data Acquisition: Monitor the increase in absorbance at 412 nm over time.
-
Data Analysis: Calculate the rate of CoA release using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at pH 8.0).
Conclusion
The protocols provided here offer a framework for the in vitro investigation of enzyme activities using this compound. Researchers should optimize these protocols for their specific experimental conditions and enzyme sources. The study of enzymes that metabolize branched-chain fatty acyl-CoAs is essential for a deeper understanding of lipid metabolism and its dysregulation in various diseases. These assays can be valuable tools for screening potential drug candidates that modulate these metabolic pathways.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Labeling of 7-Methylpentadecanoic Acid for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylpentadecanoic acid is a branched-chain fatty acid (BCFA) that plays a role in various biological processes. Understanding its metabolic fate is crucial for elucidating its physiological functions and its potential as a biomarker or therapeutic target. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful tool for tracing the metabolism of 7-methylpentadecanoic acid in vivo and in vitro. This document provides detailed application notes and protocols for the use of stable isotope-labeled 7-methylpentadecanoic acid in metabolic studies.
Stable isotope tracers, such as those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), allow for the tracking of molecules through metabolic pathways without the need for radioactive materials.[1][2] By introducing a labeled version of 7-methylpentadecanoic acid into a biological system, researchers can monitor its uptake, transport, and conversion into various downstream metabolites. This approach provides valuable insights into the dynamics of lipid metabolism and can help to identify key enzymes and regulatory points in the metabolic network.
Applications
-
Metabolic Flux Analysis: Quantify the rate of 7-methylpentadecanoic acid uptake and its contribution to various metabolic pools.
-
Pathway Elucidation: Identify the primary metabolic pathways involved in the degradation and transformation of 7-methylpentadecanoic acid, such as alpha-oxidation and beta-oxidation.
-
Biomarker Discovery: Investigate the formation of unique metabolites derived from 7-methylpentadecanoic acid that could serve as biomarkers for specific physiological or pathological states.
-
Drug Development: Assess the impact of therapeutic agents on the metabolism of branched-chain fatty acids.[1]
Synthesis of Stable Isotope-Labeled 7-Methylpentadecanoic Acid
Proposed Synthesis of [1-¹³C]-7-Methylpentadecanoic Acid
This synthesis can be adapted from methods used for preparing other ¹³C-labeled fatty acids.[3]
-
Starting Material: 6-Methyl-1-bromotetradecane.
-
Reaction: Treat 6-methyl-1-bromotetradecane with potassium cyanide enriched with ¹³C (K¹³CN). This introduces the ¹³C label at the C1 position through a nucleophilic substitution reaction, forming the corresponding ¹³C-labeled nitrile.
-
Hydrolysis: Hydrolyze the resulting nitrile to yield [1-¹³C]-7-methylpentadecanoic acid.[3]
Proposed Synthesis of [d₃]-7-Methylpentadecanoic Acid (Methyl Group Labeled)
This approach would involve using a deuterated starting material.
-
Starting Material: A suitable precursor with a deuterated methyl group, for example, [d₃]-methyl Grignard reagent (CD₃MgI).
-
Coupling Reaction: Employ a multi-step synthesis involving the coupling of the deuterated methyl group to the fatty acid backbone at the 7th position. This would likely involve protecting group chemistry and a series of coupling and deprotection steps.
Metabolic Pathways of 7-Methylpentadecanoic Acid
Branched-chain fatty acids like 7-methylpentadecanoic acid undergo a specific set of catabolic reactions. Due to the methyl group at an odd-numbered carbon, its metabolism is thought to proceed through a combination of alpha- and beta-oxidation.
-
Alpha-Oxidation: Because the methyl group is not at the beta-carbon (C3), direct beta-oxidation is possible. However, for branched-chain fatty acids with methyl groups closer to the carboxyl end, alpha-oxidation is often the initial step to remove the methyl branch.[4][5] In the case of 7-methylpentadecanoic acid, the methyl group is sufficiently far from the beta-carbon to likely allow for initial rounds of beta-oxidation.
-
Beta-Oxidation: Following any necessary initial steps, the fatty acid chain is shortened by two-carbon units per cycle in the mitochondria to produce acetyl-CoA.[6][7] The presence of the methyl group will eventually halt beta-oxidation when it reaches the branch point. The resulting branched-chain acyl-CoA would then be further metabolized.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling in Cultured Cells
This protocol describes the general procedure for tracing the metabolism of labeled 7-methylpentadecanoic acid in a cell culture system.
Materials:
-
Stable isotope-labeled 7-methylpentadecanoic acid (e.g., [1-¹³C]-7-methylpentadecanoic acid or [d₃]-7-methylpentadecanoic acid)
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium and supplements
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Solvents for extraction (e.g., chloroform (B151607), methanol, isopropanol)
-
Internal standards for mass spectrometry (e.g., a commercially available odd-chain fatty acid with a different stable isotope label)
-
GC-MS or LC-MS/MS system
Procedure:
-
Preparation of Labeled Fatty Acid Stock Solution:
-
Dissolve the stable isotope-labeled 7-methylpentadecanoic acid in ethanol (B145695) to create a concentrated stock solution.
-
To prepare the working solution, complex the labeled fatty acid with fatty acid-free BSA in the cell culture medium. This improves solubility and cellular uptake.
-
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Replace the growth medium with a fresh medium containing the labeled 7-methylpentadecanoic acid-BSA complex at a final concentration typically in the low micromolar range.
-
Incubate the cells for a defined period (e.g., a time course of 1, 4, 12, and 24 hours) to allow for uptake and metabolism.
-
-
Metabolite Extraction:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled fatty acid.
-
Quench metabolism by adding a cold solvent, such as liquid nitrogen or a cold methanol/water mixture.
-
Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure with a mixture of chloroform and methanol.
-
Separate the organic (lipid) and aqueous (polar metabolite) phases by centrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
For LC-MS/MS analysis, the extracted lipids may be analyzed directly or after saponification to release the fatty acids.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS/MS.
-
For GC-MS, monitor the mass-to-charge ratio (m/z) of the FAME of 7-methylpentadecanoic acid and its potential metabolites.
-
For LC-MS/MS, use a targeted approach to monitor the precursor and product ions of the labeled fatty acid and its expected metabolites.[8][9]
-
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a metabolic tracing study using [U-¹³C₁₆]-7-methylpentadecanoic acid in cultured hepatocytes. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.
Table 1: Isotope Enrichment in 7-Methylpentadecanoic Acid and its Metabolites Over Time
| Time (hours) | 7-Methylpentadecanoic Acid (M+16) Enrichment (%) | Palmitic Acid (C16:0) (M+2) Enrichment (%) | Stearic Acid (C18:0) (M+2) Enrichment (%) |
| 1 | 85.2 ± 4.1 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| 4 | 65.7 ± 3.8 | 5.8 ± 0.9 | 3.1 ± 0.6 |
| 12 | 30.1 ± 2.5 | 12.3 ± 1.5 | 7.9 ± 1.1 |
| 24 | 12.5 ± 1.9 | 15.1 ± 2.0 | 10.4 ± 1.7 |
Data are presented as mean ± standard deviation (n=3). M+X indicates the mass isotopologue with X ¹³C atoms.
Table 2: Fractional Contribution of 7-Methylpentadecanoic Acid to TCA Cycle Intermediates at 24 hours
| Metabolite | Labeled Isotopologue | Fractional Contribution (%) |
| Citrate | M+2 | 8.5 ± 1.2 |
| Succinate | M+2 | 5.1 ± 0.8 |
| Malate | M+2 | 6.3 ± 1.0 |
Data are presented as mean ± standard deviation (n=3) and represent the percentage of the metabolite pool derived from the labeled 7-methylpentadecanoic acid.
Conclusion
The use of stable isotope-labeled 7-methylpentadecanoic acid is a powerful technique for investigating its metabolic fate. The protocols and application notes provided here offer a framework for researchers to design and execute metabolic tracing studies. While the synthesis of the labeled compound requires specialized chemical expertise, the subsequent metabolic analysis using mass spectrometry can yield valuable quantitative data on the dynamics of branched-chain fatty acid metabolism. This information is essential for advancing our understanding of the role of these unique lipids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analytical Separation of Methylpentadecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylpentadecanoyl-CoA, a sixteen-carbon branched-chain acyl-coenzyme A, plays a role in cellular metabolism, particularly in fatty acid and amino acid catabolism. The specific position of the methyl group on the pentadecanoyl chain results in various isomers, each potentially having distinct metabolic fates and biological activities. Consequently, the ability to accurately separate and quantify these isomers is crucial for understanding their specific roles in health and disease. This document provides detailed analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of intact methylpentadecanoyl-CoA isomers and gas chromatography-mass spectrometry (GC-MS) for the analysis of the corresponding fatty acid methyl esters after derivatization.
Data Presentation
The quantitative analysis of methylpentadecanoyl-CoA isomers in biological samples requires sensitive and specific methodology. While absolute concentrations are highly dependent on the sample type and experimental conditions, the following table provides a representative overview of acyl-CoA concentrations in mammalian cells, which can be used as a reference for expected abundance ranges.
Table 1: Representative Concentrations of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Myristoyl-CoA (C14:0-CoA) | - | ~2.5 | ~1.5 |
| Palmitoyl-CoA (C16:0-CoA) | - | ~12 | ~4 |
| Stearoyl-CoA (C18:0-CoA) | - | ~8 | ~2.5 |
| Oleoyl-CoA (C18:1-CoA) | - | ~7 | ~3 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods. The concentrations of specific methylpentadecanoyl-CoA isomers would be determined using the protocols outlined below.
Experimental Protocols
Two primary strategies are presented for the analysis of methylpentadecanoyl-CoA isomers:
-
UPLC-MS/MS Analysis of Intact Acyl-CoAs: This is the preferred method for direct measurement and isomer separation.
-
GC-MS Analysis of Methylpentadecanoic Acid Isomers (as FAMEs): An indirect method involving hydrolysis and derivatization.
Protocol 1: UPLC-MS/MS Analysis of Intact Methylpentadecanoyl-CoA Isomers
This protocol is adapted from established methods for the analysis of short and long-chain acyl-CoAs.[2][3][4]
1. Sample Preparation: Acyl-CoA Extraction [1][5]
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS, then scrape the cells in cold methanol (B129727).[1]
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS.[1]
-
-
Extraction:
-
Homogenize the cell pellet or tissue sample in a pre-chilled tube with an extraction solvent (e.g., acetonitrile/methanol/water 2:2:1, v/v/v).[6]
-
Include an internal standard, such as heptadecanoyl-CoA, for quantification.[5]
-
Vortex the mixture vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1] The choice of reconstitution solvent is critical for acyl-CoA stability.[7][8]
-
2. UPLC-MS/MS Conditions
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase column suitable for acyl-CoA separation, such as a Waters ACQUITY UPLC BEH C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm).[4]
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water.[4]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[4]
-
Gradient Elution:
-
A gradient optimized for the separation of long-chain acyl-CoAs should be employed. An example gradient is as follows:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
4.5-5.0 min: Hold at 20% B[4]
-
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM).[4]
-
SRM Transitions:
-
The precursor ion for methylpentadecanoyl-CoA will be its [M+H]+ adduct.
-
A common product ion for all acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[9] Another common fragment is m/z 428, representing the CoA moiety.[9]
-
Specific transitions for each isomer should be optimized using authentic standards if available.
-
Protocol 2: GC-MS Analysis of Methylpentadecanoic Acid Isomers (as FAMEs)
This indirect method involves the hydrolysis of the CoA thioester bond, followed by derivatization of the resulting fatty acid to a fatty acid methyl ester (FAME) for GC-MS analysis.[10][11][12]
1. Sample Preparation: Hydrolysis and Derivatization
-
Hydrolysis:
-
To the acyl-CoA extract (or a purified fraction), add a strong base (e.g., 0.5 M NaOH in methanol) to hydrolyze the thioester bond.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).
-
-
Derivatization to FAMEs:
-
Neutralize the solution with an acid (e.g., 1 M H2SO4 in methanol).
-
Add a methylation reagent. A common and effective method is using acetyl chloride in methanol.[12] Alternatively, boron trifluoride (BF3) in methanol can be used.[11]
-
Incubate at a suitable temperature (e.g., 95°C for 1 hour for the acetyl chloride method).[12]
-
-
Extraction of FAMEs:
-
After cooling, add water and a non-polar organic solvent (e.g., hexane).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic layer containing the FAMEs.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under nitrogen.
-
Reconstitute in a small volume of hexane (B92381) for GC-MS analysis.
-
2. GC-MS Conditions
-
Gas Chromatography System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column, such as a cyanopropyl-based column (e.g., BPX-70), is recommended for the separation of fatty acid methyl ester isomers.[13]
-
Injector Temperature: 260°C.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]
-
Oven Temperature Program:
-
An optimized temperature program is crucial for isomer separation. An example program is:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 160°C.
-
Ramp 2: 3°C/min to 220°C, hold for 5 min.
-
Ramp 3: 10°C/min to 260°C, hold for 5 min.[13]
-
-
-
Mass Spectrometry System: Mass spectrometer capable of electron ionization (EI).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Identification: Isomers are identified based on their retention times and comparison of their mass spectra to libraries (e.g., NIST) and authentic standards. Branched-chain FAMEs often produce characteristic fragmentation patterns that can aid in identification.[10]
Visualizations
Metabolic Context of Branched-Chain Acyl-CoAs
Branched-chain fatty acids, such as methylpentadecanoic acid, can originate from the catabolism of branched-chain amino acids or from dietary sources. They are activated to their corresponding acyl-CoA thioesters for further metabolism.
Caption: Metabolic activation and fate of methylpentadecanoic acid.
General Workflow for UPLC-MS/MS Analysis of Methylpentadecanoyl-CoA Isomers
The following diagram outlines the key steps involved in the analysis of methylpentadecanoyl-CoA isomers from biological samples using UPLC-MS/MS.
Caption: UPLC-MS/MS analytical workflow for acyl-CoA isomers.
General Workflow for GC-MS Analysis of Methylpentadecanoyl-CoA Isomers (as FAMEs)
This diagram illustrates the indirect approach for analyzing the fatty acid portion of methylpentadecanoyl-CoA after derivatization.
Caption: GC-MS analytical workflow for FAME isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methylpentadecanoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a biological system. The use of stable isotope tracers, such as those labeled with ¹³C, allows for the precise tracking of atoms through metabolic networks. While common tracers like ¹³C-glucose and ¹³C-glutamine are invaluable for probing central carbon metabolism, tracers for specific pathways can provide deeper insights into cellular physiology and disease states.
This document outlines the application of 7-Methylpentadecanoyl-CoA, a branched-chain fatty acid, in metabolic flux analysis. Although direct literature on the use of this compound as an MFA tracer is sparse, its metabolism can be inferred from the well-established pathways of other odd-chain and branched-chain fatty acids. As such, isotopically labeled this compound serves as a potential tool to investigate fatty acid oxidation and anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates.
The primary metabolic fate of odd-chain and some branched-chain fatty acids is their degradation via β-oxidation to yield acetyl-CoA molecules and a single three-carbon unit, propionyl-CoA.[1][2][3][4] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.[2][4] This anaplerotic pathway is of significant interest in various physiological and pathophysiological contexts, including cancer metabolism and inborn errors of metabolism.
By introducing isotopically labeled this compound, researchers can trace the contribution of this fatty acid to the propionyl-CoA and subsequently the succinyl-CoA pools, providing a measure of anaplerotic flux into the TCA cycle.
Signaling and Metabolic Pathways
The catabolism of this compound is expected to proceed through the mitochondrial β-oxidation pathway. The methyl branch at the 7-position may necessitate the involvement of enzymes from the α-oxidation pathway to be fully metabolized. The final round of β-oxidation of the resulting odd-chain fatty acyl-CoA will produce propionyl-CoA. This propionyl-CoA is then converted to succinyl-CoA in a three-step enzymatic process.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the labeling of cultured mammalian cells with [U-¹³C]-7-Methylpentadecanoic acid to trace its entry into the propionyl-CoA and TCA cycle pools.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[U-¹³C]-7-Methylpentadecanoic acid (custom synthesis)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS
-
6-well or 10 cm cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in ~80% confluency at the time of harvest.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [U-¹³C]-7-Methylpentadecanoic acid complexed to fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is 4:1.
-
On the day of the experiment, prepare the labeling medium by supplementing the base medium with the desired final concentration of the labeled fatty acid-BSA complex (e.g., 50-100 µM) and dialyzed FBS.
-
-
Isotope Labeling:
-
When cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to approach isotopic steady state. The optimal time should be determined empirically for the cell line and conditions being studied.[5]
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and transfer to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
-
Protocol 2: Acyl-CoA Extraction and Analysis by LC-MS/MS
This protocol details the extraction and quantification of short-chain acyl-CoAs, including propionyl-CoA and succinyl-CoA, from labeled cells.[6][7][8]
Materials:
-
Labeled cell pellets from Protocol 1
-
Ice-cold 10% trichloroacetic acid (TCA)
-
Internal standards (e.g., [¹³C₃]-propionyl-CoA, [D₄]-succinyl-CoA)
-
Oligonucleotide purification cartridges
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Extraction:
-
Resuspend the cell pellet in ice-cold 10% TCA.
-
Add a known amount of internal standards.
-
Sonicate the sample on ice to lyse the cells and precipitate proteins.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an oligonucleotide purification cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate elution buffer (e.g., methanol/water mixture).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried acyl-CoAs in a suitable buffer for LC-MS/MS analysis (e.g., 5% ACN in water with 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., ACN with 0.1% formic acid).
-
Detect and quantify the different isotopologues of propionyl-CoA and succinyl-CoA using multiple reaction monitoring (MRM) in positive ion mode. The transitions to monitor will depend on the specific isotopologue of interest.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Isotopologue Distribution of Propionyl-CoA and Succinyl-CoA after Labeling with [U-¹³C₁₆]-7-Methylpentadecanoic Acid
| Metabolite | Isotopologue | Relative Abundance (%) at 12h | Relative Abundance (%) at 24h |
| Propionyl-CoA | M+0 | 65 | 45 |
| M+3 | 35 | 55 | |
| Succinyl-CoA | M+0 | 80 | 68 |
| M+3 | 15 | 25 | |
| M+4 | 5 | 7 |
M+n denotes the mass isotopologue with n ¹³C atoms.
Experimental Workflow Visualization
The overall experimental workflow for a metabolic flux analysis experiment using an isotopic tracer is depicted below.
Conclusion
The use of isotopically labeled this compound as a tracer in metabolic flux analysis presents a valuable, albeit currently underexplored, opportunity to probe the contribution of branched-chain fatty acids to cellular anaplerosis. The protocols and conceptual framework provided here, based on the established metabolism of similar fatty acids, offer a roadmap for researchers to design and execute experiments aimed at quantifying the flux through the propionyl-CoA to succinyl-CoA pathway. Such studies can provide critical insights into metabolic reprogramming in various diseases and may aid in the development of novel therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. aklectures.com [aklectures.com]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of 7-Methylpentadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 7-Methylpentadecanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Question: I am not detecting a signal for this compound. What are the possible causes?
Answer:
There are several potential reasons for a lack of signal. Consider the following troubleshooting steps:
-
Sample Preparation: Acyl-CoAs are present in low abundance and require specific extraction methods.[1] Ensure your sample preparation effectively lyses cells, quenches metabolic activity, and extracts the acyl-CoAs. Common methods involve rapid quenching with cold solutions like perchloric acid or sulfosalicylic acid.[2]
-
Mass Spectrometry Settings:
-
Ionization Mode: Acyl-CoAs are typically analyzed in positive electrospray ionization (ESI) mode.[3][4]
-
MRM Transitions: Ensure you are using the correct multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) transitions for this compound. Based on its structure and common fragmentation patterns of other acyl-CoAs, you can predict the transitions.[2][5]
-
-
Chromatography:
-
Column Choice: Reversed-phase columns like C18 or C8 are commonly used for acyl-CoA analysis.[3][6] For branched-chain species, a C30 column may provide better resolution of isomers.[1]
-
Mobile Phase: The pH of the mobile phase can significantly impact chromatography. Using a buffer, such as ammonium (B1175870) hydroxide, at a high pH (around 10.5) can improve peak shape and resolution.[3]
-
-
Standard Stability: Ensure your this compound analytical standard is not degraded. Prepare fresh working solutions and store the stock solution according to the manufacturer's recommendations.
Question: I am observing high background noise or matrix effects in my analysis. How can I reduce this?
Answer:
Matrix effects can significantly impact the accuracy and sensitivity of your quantification. Here are some strategies to mitigate them:
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Sample Purification: Implement a solid-phase extraction (SPE) step after the initial extraction to remove interfering substances.[2]
-
Internal Standard: Use a suitable internal standard that co-elutes with this compound and experiences similar matrix effects. Odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are often used for this purpose.[4]
-
Chromatographic Separation: Optimize your LC gradient to better separate this compound from co-eluting matrix components.
-
Dilution: Diluting your sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your analyte.
Question: I am having difficulty separating this compound from other isobaric compounds. What can I do?
Answer:
Isobaric interference is a common challenge in the analysis of branched-chain acyl-CoAs. Here are some approaches to improve separation:
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to differentiate between compounds with the same nominal mass but different elemental compositions.
-
Chromatography Optimization:
-
Column Chemistry: As mentioned, C30 columns can offer better separation of structurally similar lipids, including branched-chain isomers, compared to standard C18 columns.[1]
-
Gradient and Flow Rate: Experiment with shallower gradients and lower flow rates to increase the resolution between closely eluting peaks.
-
-
Derivatization (for GC-MS): While LC-MS/MS is more common for acyl-CoAs, analysis of the corresponding fatty acids by GC-MS after hydrolysis and derivatization to fatty acid methyl esters (FAMEs) can provide excellent separation of branched-chain isomers.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound?
A1: The most common and sensitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.[2][3][4][7]
Q2: What are the expected MRM transitions for this compound?
A2: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode ESI-MS/MS, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][5] A second common fragment ion is observed at m/z 428.[5] The molecular weight of this compound is 1005.94 g/mol . Therefore, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 1006.9. The primary MRM transitions would be:
-
Quantitative: 1006.9 -> 499.9 ([M+H - 507]⁺)
-
Qualitative: 1006.9 -> 428.0
Q3: Where can I obtain an analytical standard for this compound?
A3: A this compound analytical standard is commercially available from suppliers such as MedchemExpress.
Q4: What should I use as an internal standard for quantification?
A4: An ideal internal standard is structurally similar to the analyte but has a different mass. For long-chain acyl-CoAs, odd-chain acyl-CoAs that are not naturally abundant in the sample are commonly used. Heptadecanoyl-CoA (C17:0-CoA) is a suitable choice.[4]
Q5: What are the key steps in sample preparation for this compound quantification?
A5: A typical workflow includes:
-
Quenching: Rapidly halt enzymatic activity, often with an ice-cold solvent or solution.
-
Extraction: Use an organic solvent mixture, such as acetonitrile (B52724)/methanol/water, to extract the acyl-CoAs.
-
Deproteinization: Precipitate and remove proteins, for example, by using sulfosalicylic acid.[2]
-
(Optional) Solid-Phase Extraction (SPE): Further purify the extract to remove interfering substances.[2]
-
Reconstitution: Dry the purified extract and reconstitute it in a solvent compatible with your LC mobile phase.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Typical Internal Standard | Reference |
| This compound | 1006.9 | 499.9 (Quantitative) | Positive ESI | Heptadecanoyl-CoA (C17:0-CoA) | Inferred from[2][4][5] |
| 428.0 (Qualitative) | |||||
| Heptadecanoyl-CoA (C17:0-CoA) | 1020.9 | 513.9 | Positive ESI | - | [4] |
Experimental Protocols
Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add a pre-chilled extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) to the cell plate. Scrape the cells and collect the lysate.
-
Homogenization: Further disrupt the cells by vortexing or sonication.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs (Adapted from general methods)
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 20% B
-
18.1-22 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions: As listed in the quantitative data table.
-
Data Analysis: Integrate the peak areas for the analyte and internal standard. Generate a calibration curve using the analytical standard and calculate the concentration of this compound in the samples.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for no signal detection.
Caption: MS/MS fragmentation of this compound.
References
- 1. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Methylpentadecanoyl-CoA Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 7-Methylpentadecanoyl-CoA from complex biological matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound and other long-chain acyl-CoAs.
Question: I am observing low or no signal for this compound in my final extract. What are the potential causes and solutions?
Answer: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow. Below is a logical troubleshooting guide to identify and resolve the problem.
Technical Support Center: Branched-Chain Fatty Acyl-CoA LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of branched-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing branched-chain fatty acyl-CoAs by LC-MS/MS?
The analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs) by LC-MS/MS presents several challenges. These include the inherent complexity of biological samples, leading to potential ion suppression from the sample matrix.[1][2] Achieving good chromatographic separation of structurally similar isomers (e.g., iso- and anteiso-forms) is another significant hurdle.[3] Furthermore, these molecules can exhibit poor peak shapes, such as tailing, and low signal intensity due to their physicochemical properties and relatively low abundance in some biological systems.[4]
Q2: Why is my signal intensity for BCFA-CoAs suddenly low?
A sudden drop in signal intensity can be attributed to several factors. A systematic approach to troubleshooting is recommended to isolate the issue.[1] Common causes include:
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Sample-related issues: Low analyte concentration, sample degradation, or inefficient extraction.
-
LC system problems: Leaks in the system, a degraded column, or improper mobile phase composition.[1]
-
Mass spectrometer issues: A dirty ion source, incorrect instrument parameters, or detector fatigue.[5]
To diagnose the problem, it is advisable to first perform a direct infusion of a standard solution into the mass spectrometer to check its performance independently of the LC system.[6] If the signal is strong, the issue likely lies with the LC system or the sample itself.[1]
Q3: What is ion suppression and how can it affect my BCFA-CoA analysis?
Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[2] This is a major concern in LC-MS, especially with complex biological matrices, as it can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] To mitigate ion suppression, several strategies can be employed, including optimizing sample preparation to remove interfering substances, improving chromatographic separation to resolve the analyte from matrix components, and using a stable isotope-labeled internal standard.
Q4: How can I improve the separation of my branched-chain fatty acyl-CoA isomers?
Separating BCFA-CoA isomers is challenging due to their similar structures. Key strategies to improve separation include:
-
Column Selection: Employing columns with different selectivities can be effective. For instance, certain polysaccharide-based chiral columns or specific C18 columns have shown good potential for separating BCFA isomers.[3]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can enhance resolution. The use of ion-pairing reagents, such as N,N-dimethylbutylamine (DMBA), can improve the chromatography of phosphate-containing compounds like acyl-CoAs.[7]
-
Temperature Control: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, potentially improving separation.[8]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Poor peak shape can compromise resolution and lead to inaccurate quantification.[9]
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).[8] | Add a buffer to the mobile phase to block active sites. Ensure the mobile phase pH is appropriate for the analyte and column.[6] |
| Column overload.[8] | Reduce the injection volume or dilute the sample.[8] | |
| Column contamination or degradation.[8] | Flush the column with a strong solvent or replace it if necessary. Using a guard column is recommended.[8] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[8] | Dissolve the sample in the initial mobile phase whenever possible.[8] |
| Column overload (less common than for tailing).[5] | Dilute the sample or decrease the injection volume.[6] | |
| Split Peaks | Partially blocked column frit.[10] | Reverse flush the column (follow manufacturer's instructions). If the problem persists, replace the column.[9] |
| Sample precipitation in the mobile phase.[6] | Ensure the sample is fully soluble in the mobile phase.[6] |
Problem: Low Signal Intensity or No Peak Detected
This can be one of the most frustrating issues in LC-MS/MS analysis.
| Symptom | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | High background noise. | Check for contamination in the mobile phase, LC system, or mass spectrometer. Prepare fresh mobile phases and flush the system.[5] |
| Poor chromatographic peak shape (broad peaks).[1] | Optimize chromatographic conditions to achieve sharper peaks (see "Poor Peak Shape" section). | |
| Consistently Low Signal for All Analytes | Ion source is dirty or contaminated.[5] | Clean the ion source components according to the manufacturer's protocol.[1] |
| Incorrect mass spectrometer settings. | Verify the tuning and calibration of the mass spectrometer. Ensure the correct MRM transitions and collision energies are being used. | |
| Leak in the LC or MS system.[1] | Systematically check for leaks from the solvent reservoirs to the mass spectrometer inlet. | |
| No Peak Detected | Analyte concentration is below the limit of detection (LOD).[1] | Concentrate the sample or inject a larger volume (if not causing overload). |
| Sample degradation.[11] | Prepare fresh samples and standards. Ensure proper storage conditions. | |
| No injection occurred. | Check the autosampler for errors and ensure the vial contains sufficient sample. |
Experimental Protocols
Protocol 1: General Column Flushing Procedure
To address column contamination, a general flushing protocol can be followed. Always disconnect the column from the detector before flushing.
-
Remove Buffers: Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:water with formic acid, flush with 50:50 acetonitrile:water).
-
Aqueous Wash: Flush with 10-20 column volumes of 100% water.
-
Organic Wash: Flush with 10-20 column volumes of a strong, water-miscible organic solvent such as isopropanol (B130326) or acetonitrile.
-
Re-equilibration: Flush with the initial mobile phase conditions for at least 10-20 column volumes, or until the baseline is stable, before reconnecting to the detector.
Protocol 2: Direct Infusion Analysis for MS Performance Check
This protocol helps to determine if low signal intensity is due to the mass spectrometer.
-
Prepare Standard Solution: Prepare a solution of your branched-chain fatty acyl-CoA standard at a concentration known to give a good signal.
-
Bypass the LC: Disconnect the LC system from the mass spectrometer's ion source.
-
Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the ion source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Acquire Data: Monitor the signal for your analyte's specific mass-to-charge ratio (m/z).
-
Evaluate Signal: If a strong and stable signal is observed, the mass spectrometer is likely functioning correctly, and the issue resides with the LC system or the sample.[1] If the signal is weak or unstable, the mass spectrometer requires further troubleshooting, such as cleaning the ion source or recalibration.[1]
Visualizations
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Caption: Potential causes of low signal intensity in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Improving Sensitivity for 7-Methylpentadecanoyl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 7-Methylpentadecanoyl-CoA detection in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of acyl-CoAs, including this compound, due to its high sensitivity and selectivity.[1][2][3] This technique, particularly with methods like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), allows for the specific detection of the target analyte by monitoring its unique precursor-to-product ion transitions, thereby minimizing interference from the complex biological matrix.[4][5]
Q2: How can I improve the stability of my this compound samples during extraction and storage?
A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] To minimize degradation, it is crucial to work quickly at low temperatures (i.e., on ice) and store samples at -80°C, preferably as a dry pellet.[1] For reconstitution prior to analysis, using methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1] The use of glass vials instead of plastic can also decrease signal loss and improve sample stability.[6]
Q3: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][7] This common fragmentation pattern allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample. Another common fragment ion observed corresponds to the acyl-pantetheine moiety.[5]
Q4: Should I use an internal standard for quantification? If so, what kind?
A4: Yes, the use of an appropriate internal standard is critical for accurate quantification to correct for variability in extraction efficiency and matrix effects. The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., ¹³C-labeled this compound). If a labeled version of the specific analyte is unavailable, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative.[4][5]
Q5: What is derivatization and can it improve the detection of this compound?
A5: Derivatization is a chemical modification of the analyte to improve its analytical properties. For acyl-CoAs, derivatization strategies like phosphate (B84403) methylation can enhance chromatographic peak shape and coverage for a wide range of acyl-CoAs, from short to very-long-chain.[4] Another approach is the derivatization of the acyl-CoA to a butylamide, which can then be detected by gas chromatography.[8] Derivatization can also be beneficial for HPLC with UV or fluorescence detection, especially for trace analysis.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Sample Degradation: Acyl-CoAs are unstable.[1] 2. Poor Extraction Recovery: Inefficient extraction from the sample matrix.[11] 3. Matrix Effects: Co-eluting matrix components suppressing the ionization of the analyte.[3] 4. Suboptimal LC-MS/MS Parameters: Incorrect mobile phase, gradient, or MS settings. | 1. Process samples on ice, use acidic conditions (e.g., 5-sulfosalicylic acid) for quenching and deproteinization, and store at -80°C.[1][7] 2. Optimize the extraction protocol. Consider solid-phase extraction (SPE) for cleanup. For tissues, homogenization in a phosphate buffer followed by extraction with acetonitrile (B52724) can improve recovery.[12] The addition of acyl-CoA-binding protein to the extraction solvent has been shown to increase recovery.[11] 3. Improve sample cleanup using SPE.[3] Adjust the chromatographic method to separate the analyte from interfering compounds. 4. Optimize the mobile phase composition (e.g., use of ammonium hydroxide (B78521) at high pH) and gradient to improve peak shape and separation.[2] Perform tuning of the mass spectrometer for the specific precursor and product ions of this compound. |
| Poor Peak Shape | 1. Secondary Interactions with LC Column: The phosphate group of CoA can interact with the stationary phase. 2. Inappropriate Mobile Phase: pH and ionic strength can affect peak shape. | 1. Consider derivatization such as phosphate methylation to reduce the polarity of the phosphate group.[4] 2. Optimize the mobile phase. The use of a C18 reversed-phase column at a high pH (e.g., 10.5) with an ammonium hydroxide and acetonitrile gradient can improve resolution.[2] |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing. 2. Inaccurate Pipetting: Especially of small volumes of internal standard. 3. Instrument Instability: Fluctuations in the LC-MS/MS system. | 1. Standardize the entire workflow from sample collection to analysis. 2. Use calibrated pipettes and ensure proper mixing. 3. Perform system suitability tests before running the sample batch. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from cultured cells.
-
Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Quenching and Deproteinization: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., ¹³C-labeled or C17:0-CoA).[1][7]
-
Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Vortexing: Vortex the lysate vigorously and incubate on ice for 10 minutes.[1]
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new, clean tube for direct injection or further cleanup if necessary.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is recommended for cleaner samples and to reduce matrix effects.
-
Cartridge Conditioning: Condition a C18 or anion-exchange SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the extraction protocol onto the conditioned cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common approach is a high-aqueous buffer wash followed by a wash with a low percentage of organic solvent.[3]
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[3]
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).[3]
Protocol 3: LC-MS/MS Analysis of this compound
This is a general workflow for the LC-MS/MS analysis.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid) or base (e.g., ammonium hydroxide).[2][3]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[3]
-
Gradient: Start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[3]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used for acyl-CoAs.[5]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the specific precursor ion (the [M+H]⁺ of this compound) and its characteristic product ions (e.g., the neutral loss of 507 Da).[1][7]
-
Data Presentation
Table 1: Comparison of Key Performance Metrics for Different Acyl-CoA Quantification Methodologies
| Methodological Approach | Key Strengths | Key Limitations | Typical Limit of Detection (LOD) |
| Solvent Precipitation (e.g., with SSA) | Simple, fast, good recovery for a broad range of acyl-CoAs.[3][7] | Potential for ion suppression from co-extracted matrix components.[3] | In the low nanomolar range.[4] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects, and high recovery for a wide range of acyl-CoAs.[3][4] | More time-consuming and can lead to the loss of more hydrophilic short-chain acyl-CoAs.[1] | Can achieve low nanomolar to high picomolar detection limits. |
| Derivatization (e.g., Phosphate Methylation) | Improves peak shape and chromatographic coverage, and can resolve issues with analyte loss on surfaces.[4] | Adds an extra step to the sample preparation workflow. | 4.2 nM for very-long-chain acyl-CoAs.[4] |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity.
Caption: General roles of long-chain acyl-CoAs in metabolism and signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jascoinc.com [jascoinc.com]
- 11. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methylpentadecanoyl-CoA Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of 7-Methylpentadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Troubleshooting Guide: Addressing Specific Issues
This guide is designed to help you troubleshoot specific problems you may encounter during your LC-MS/MS analysis of this compound.
Question: Why am I observing a weak or no signal for this compound?
Answer: A weak or absent signal can stem from several factors throughout the analytical workflow. A systematic approach is key to identifying the root cause.[1][2]
-
Isolate the Mass Spectrometer: Begin by infusing a standard solution of this compound directly into the mass spectrometer, bypassing the LC system.
-
Evaluate Sample Preparation: Inefficient extraction or the presence of contaminants can significantly impact signal intensity.[1] Consider if your sample preparation method is effectively removing interfering matrix components.
-
Assess for Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to a decreased signal.[1][3][4] This is a common issue in complex biological samples.
-
Check Liquid Chromatography (LC) Performance: Poor chromatography, such as broad or tailing peaks, can reduce the signal-to-noise ratio.[1] Leaks in the LC system can also lead to inconsistent and low signals.[1]
Question: How can I determine if ion suppression is affecting my this compound signal?
Answer: The most direct way to assess ion suppression is through a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Configure a syringe pump to deliver this standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Use a 'T' junction to combine the eluent from your LC column with the standard solution from the syringe pump before it enters the mass spectrometer's ion source.
-
Acquire data in MRM or full scan mode for your analyte of interest while infusing the standard solution. This will establish a stable baseline signal.
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte) onto the LC column and run your chromatographic gradient.
-
Monitor the baseline signal of the infused standard. A dip in the baseline at a specific retention time indicates the elution of matrix components that are causing ion suppression.[1]
Question: What are the best strategies to minimize ion suppression for this compound?
Answer: Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and MS source optimization.
-
Rigorous Sample Preparation: The goal is to remove as many matrix interferences as possible before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing ion suppression from matrix components.[5][6][7] For long-chain acyl-CoAs, a C18 reversed-phase SPE cartridge can be effective.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate lipids from more polar matrix components.
-
Protein Precipitation: While a quick method, it is often less effective at removing phospholipids (B1166683), which are major contributors to ion suppression.[10]
-
-
Chromatographic Optimization: The aim is to chromatographically separate this compound from co-eluting matrix interferences.
-
Column Chemistry: A reversed-phase C18 column is commonly used for the separation of long-chain acyl-CoAs.[8][9]
-
Mobile Phase: An ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient at a high pH (around 10.5) has been shown to provide good resolution for long-chain acyl-CoAs.[8][9] Using high-purity solvents and additives is crucial to prevent increased background noise and unwanted adduct formation.[11]
-
Gradient Adjustment: Modify your gradient to shift the retention time of this compound away from regions of significant ion suppression identified in your post-column infusion experiment.
-
-
Mass Spectrometer Parameter Optimization:
-
Ion Source Cleaning: A contaminated ion source is a frequent cause of reduced signal intensity. Regular cleaning is essential for optimal performance.[1][4]
-
Flow Rate Reduction: Reducing the ESI flow rate to the nanoliter-per-minute range can sometimes lead to reduced signal suppression by generating smaller, more highly charged droplets.[12]
-
Frequently Asked Questions (FAQs)
What is ion suppression?
Ion suppression is a phenomenon in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample matrix.[3][7][12] These interfering components compete with the analyte for ionization, leading to a decreased signal for the analyte of interest.[3][12][13]
What are the common causes of ion suppression in lipid analysis?
Common causes of ion suppression in the analysis of lipids like this compound include:
-
High concentrations of co-eluting substances: This can lead to competition for charge on the ESI droplets.[12]
-
Non-volatile salts and buffers: Compounds like phosphates, TRIS, and HEPES can decrease the efficiency of droplet formation and solvent evaporation.[13][14]
-
Detergents and plasticizers: These contaminants can interfere with the ionization process.[5][13]
-
Endogenous matrix components: In biological samples, phospholipids are a major cause of ion suppression.[6][10]
Can an internal standard compensate for ion suppression?
Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for ion suppression.[13][15] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the effects of ion suppression can be normalized, leading to more accurate and precise quantification.
Quantitative Data Summary
| Parameter | Typical Value Range |
| Accuracy | 94.8% - 110.8% |
| Inter-run Precision | 2.6% - 12.2% |
| Intra-run Precision | 1.2% - 4.4% |
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Pre-treatment: Homogenize tissue samples or lyse cells in a suitable buffer. Precipitate proteins using a method like acetonitrile precipitation. Centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5% methanol) to remove polar interferences.
-
Elution: Elute the this compound and other long-chain acyl-CoAs with a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 14. ovid.com [ovid.com]
- 15. chromatographyonline.com [chromatographyonline.com]
addressing instability of 7-Methylpentadecanoyl-CoA during sample preparation
Welcome to the Technical Support Center for 7-Methylpentadecanoyl-CoA Sample Preparation. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions to ensure the stability and successful analysis of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and preparation of this compound samples.
Issue 1: Low or No Recovery of this compound Post-Extraction
Q: I am observing very low or no signal corresponding to this compound in my LC-MS/MS analysis. What are the potential causes and how can I improve my recovery?
A: Low recovery is a common issue stemming from several factors related to sample handling and extraction efficiency. The primary causes are enzymatic degradation, chemical hydrolysis, and incomplete extraction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Citation |
| Enzymatic Degradation | Endogenous thioesterase enzymes can rapidly hydrolyze the thioester bond of the acyl-CoA.[1][2] To mitigate this, work quickly and keep samples on ice or at 4°C at all times. Immediately after collection, flash-freeze tissue samples in liquid nitrogen and store them at -80°C until extraction.[3] | [1][2][3] |
| Chemical Hydrolysis | The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.[4][5] Perform homogenization and extraction steps using an acidic buffer (pH 4.5-5.0). A common choice is a potassium phosphate (B84403) buffer (KH2PO4) at pH 4.9.[3][6] | [3][4][5][6] |
| Incomplete Cell Lysis | Inefficient disruption of cells or tissue will result in poor extraction yield. Ensure thorough homogenization. For tissues, a glass homogenizer is effective.[3] Optimize the ratio of tissue to extraction solvent; a 20-fold excess of solvent is often recommended. | [3] |
| Inefficient Purification | Loss of the analyte can occur during the solid-phase extraction (SPE) cleanup step. Ensure the SPE column (weak anion exchange or C18) is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution solvent compositions and volumes.[3] | [3] |
Issue 2: High Variability Between Replicate Samples
Q: My results for this compound concentration show high variability across my technical or biological replicates. What could be causing this inconsistency?
A: High variability often points to inconsistent sample handling, processing delays, or instability in the final extract.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Citation |
| Inconsistent Timing | Delays between sample collection, freezing, and extraction can lead to variable degradation. Standardize your workflow to ensure all samples are processed with consistent timing. | |
| Sample Thawing | Allowing samples to thaw partially or repeatedly can activate degradative enzymes.[3] Thaw frozen tissue or cell pellets on ice immediately before homogenization. Avoid freeze-thaw cycles. | [3] |
| Instability in Autosampler | Long-chain acyl-CoAs can degrade while waiting for injection in the LC autosampler. A study showed that while most acyl-CoAs are relatively stable at 4°C for up to 9 hours, some species can degrade by over 40%.[7] Analyze samples as quickly as possible after reconstitution and keep the autosampler temperature at 4°C. | [7] |
| Precipitation | Long-chain acyl-CoAs have limited solubility in highly aqueous solutions. Ensure the final sample solvent for LC-MS analysis contains sufficient organic solvent (e.g., methanol (B129727) or acetonitrile) to maintain solubility.[3] | [3] |
Below is a troubleshooting decision tree to help diagnose sources of instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to be unstable?
A: The instability of this compound, like other long-chain acyl-CoAs, is primarily due to the reactivity of its thioester bond. The main degradation pathways are:
-
Enzymatic Hydrolysis: Thioesterase enzymes present in biological samples can cleave the thioester bond.[1][2]
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that is accelerated at neutral to alkaline pH and higher temperatures.[4][5]
-
Oxidation: Although the saturated chain of this compound is relatively stable, the coenzyme A moiety can be subject to oxidation.
The following diagram illustrates the key factors leading to degradation.
Q2: What is the optimal pH for working with this compound?
A: To minimize chemical hydrolysis, an acidic environment is crucial. Most successful protocols for long-chain acyl-CoA extraction use buffers with a pH between 4.5 and 6.8.[6][7] A potassium phosphate buffer at pH 4.9 is a well-documented and effective choice for tissue homogenization.[3][6]
Q3: What are the recommended storage conditions for samples and extracts?
A: Proper storage is critical for preserving the integrity of this compound.
-
Tissue/Cell Samples: Immediately after collection, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[3] This minimizes both enzymatic activity and chemical degradation. Avoid repeated freeze-thaw cycles.
-
Purified Extracts: After extraction and purification, the dried sample should be stored at -80°C until analysis.[8] Once reconstituted, the sample should be analyzed as soon as possible, ideally within a few hours, while being kept at 4°C in the autosampler.[7]
Q4: Which solvents should I use for extraction and final reconstitution?
A: A combination of organic solvents and an acidic buffer is typically used.
-
Extraction: A common method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[3][6]
-
Reconstitution: For LC-MS analysis, the final dried extract should be dissolved in a solvent compatible with reverse-phase chromatography that maintains solubility. A mixture of methanol/water or acetonitrile/water is common. For medium to long-chain acyl-CoAs, including 20% acetonitrile in the reconstitution buffer can improve solubility.[7]
Experimental Protocols
Protocol: Extraction and Purification of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA analysis and is designed to maximize recovery and stability.[3][6]
Materials:
-
Frozen tissue sample (≤ 100 mg)
-
Liquid nitrogen
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Weak anion exchange (WAX) or C18 Solid-Phase Extraction (SPE) columns
-
SPE conditioning, wash, and elution solvents (specific to column type)
-
Nitrogen gas evaporator
Workflow Diagram:
Procedure:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue. Perform all steps on ice.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
-
Homogenization and Extraction:
-
Thoroughly homogenize the tissue until no visible particles remain.
-
Add 2 mL of isopropanol to the homogenate and continue homogenization for 1 minute.
-
Add 4 mL of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitate.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification (C18 example):
-
Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of an aqueous buffer (e.g., 3-N-morpholinopropanesulfonic acid, pH 7.4) or water.[9]
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of methanol-water (1:1, v/v) to remove polar impurities.[9]
-
Elution: Elute the this compound with 2 mL of methanol.[9]
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Store the dried pellet at -80°C until analysis.
-
-
Reconstitution:
-
Just prior to analysis, reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of your LC mobile phase A or a solvent mixture such as 80:20 water:acetonitrile.
-
Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an LC vial for immediate analysis.
-
References
- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
Technical Support Center: Analysis of Branched-Chain Fatty Acids
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with branched-chain fatty acids (BCFAs).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of BCFAs.
Question: My GC-MS chromatogram shows a single, symmetrical-looking peak, but I suspect it contains co-eluting BCFA isomers. How can I confirm this and resolve them?
Answer: Co-elution, where two or more compounds elute from the chromatography column at the same time, is a significant challenge in BCFA analysis due to their structural similarities.[1][2] Here’s how to diagnose and address this issue:
-
Diagnostic Steps:
-
Examine the Mass Spectra: Acquire mass spectra from different points across the peak (the beginning, apex, and end). If the spectra are not identical, co-elution is likely occurring.[2]
-
Use Extracted Ion Chromatograms (EICs): Instead of looking at the Total Ion Chromatogram (TIC), generate EICs for specific, diagnostic ions of the suspected isomers. For example, if you suspect co-elution of an iso and anteiso BCFA, plot the EICs for their unique fragment ions.[3] If the peak shapes or retention times differ slightly between the EICs, it confirms co-elution.
-
Look for Peak Shoulders: Even in seemingly symmetrical peaks, a subtle "shoulder" can indicate the presence of a co-eluting compound.[2]
-
-
Resolution Strategies:
-
Optimize GC Temperature Program: Decrease the temperature ramp rate or add an isothermal hold at a specific temperature to improve separation.[4]
-
Change the GC Column: If optimization fails, use a different column. Highly polar columns (e.g., those with a cyanopropyl stationary phase) or longer columns (e.g., 100-120 m) can provide better resolution for fatty acid methyl esters (FAMEs).[4][5] A mid-polarity DB-35MS or DB-225ms column can also be effective.[1][5]
-
Adjust Carrier Gas Flow Rate: Lowering the flow rate can sometimes improve the separation of closely eluting compounds.
-
Question: I'm having trouble distinguishing between iso and anteiso isomers based on my Electron Ionization (EI) mass spectra. What are the key diagnostic ions?
Answer: While standard EI-MS can sometimes be ambiguous, iso and anteiso BCFAs produce characteristic fragments that aid in their identification, especially when analyzed as FAMEs.[6][7] Tandem mass spectrometry (MS/MS) provides more definitive structural information by isolating the molecular ion and fragmenting it further.[6][7]
-
iso-BCFAMEs: These isomers have a methyl branch on the penultimate carbon (second to last). Their most prominent diagnostic ion results from the cleavage of the bond at the branch point, leading to a loss of a propyl group (C3H7).[6][7]
-
Key Fragment: [M-43]+
-
-
anteiso-BCFAMEs: These isomers have a methyl branch on the antepenultimate carbon (third to last). They characteristically fragment on both sides of the branch point, leading to losses of an ethyl group (C2H5) and a butyl group (C4H9).[6][7]
-
Key Fragments: [M-29]+ and [M-57]+
-
They also tend to produce a more prominent m/z 115 peak compared to iso isomers.[7]
-
The following table summarizes the key diagnostic ions for distinguishing between iso and anteiso BCFAMEs using mass spectrometry.
| Isomer Type | Branch Position | Characteristic Neutral Loss | Key Fragment Ion(s) | Notes |
| iso-BCFAME | Penultimate Carbon | C₃H₇ (Propyl group) | [M-43] | This fragment is typically prominent, representing 30-100% of the base peak.[6][7] |
| anteiso-BCFAME | Antepenultimate Carbon | C₂H₅ (Ethyl group) & C₄H₉ (Butyl group) | [M-29] and [M-57] | Both fragments are typically prominent, representing 20-100% of the base peak.[6][7] |
Question: I am concerned about creating artifacts during the preparation of fatty acid methyl esters (FAMEs). What is a reliable protocol to minimize this?
Answer: The derivatization of fatty acids into FAMEs is necessary to increase their volatility for GC analysis.[5] However, harsh reaction conditions, such as high temperatures or high concentrations of acid catalysts (like BF3 or H2SO4), can create artifacts.[8] A milder, two-step approach is recommended.
-
Pitfalls of Harsh Methods:
-
High heat and strong acids can cause isomerization of double bonds in unsaturated fatty acids.
-
Conjugated fatty acids are particularly unstable under acidic conditions.[8]
-
Degradation of the fatty acids can lead to inaccurate quantification.
-
-
Recommended Mild Protocol: A combination of alkali-catalyzed methanolysis followed by a gentle acid-catalyzed methylation is effective.[8] This ensures complete derivatization of all lipid classes (triacylglycerols, phospholipids, free fatty acids) while minimizing artifact formation. See the "Experimental Protocols" section below for a detailed methodology.
Frequently Asked Questions (FAQs)
Q1: Why is GC-MS the preferred method for BCFA analysis?
Gas chromatography is highly effective at separating the volatile methyl ester derivatives of BCFAs from their straight-chain and other isomeric counterparts.[1] Mass spectrometry provides both quantification and structural information based on mass-to-charge ratio and fragmentation patterns, which is critical for identifying specific isomers.[6][7] While liquid chromatography (LC) is used for analyzing intact lipids, separating compound lipids that contain different isobaric acyl chains (like BCFAs vs. straight-chain fatty acids) on LC platforms is significantly more challenging.[1]
Q2: How can I accurately quantify BCFAs when I don't have a commercial standard for every isomer?
This is a common challenge due to the limited availability of standards.[1] The accepted approach is to use a structurally similar internal standard.
-
Select a Representative Standard: Choose a commercially available BCFA standard that is not expected to be in your sample (e.g., iso-C15:0 or anteiso-C17:0).
-
Assume Equal Response Factors: For quantification, assume that the detector response for the BCFAs of interest is the same as for the chosen standard.
-
Report Clearly: When reporting your results, clearly state which standard was used for quantification and acknowledge the assumption of equal response factors. This transparency is crucial for the interpretation of your data.
Q3: What are best practices for sample collection and storage to ensure BCFA integrity?
To prevent changes in the fatty acid profile due to degradation or microbial action, proper storage is critical. Most studies recommend storing biological samples at -80°C to ensure the stability of the metabolome until analysis.[5]
Experimental Protocols
Protocol 1: Mild Two-Step FAME Preparation
This protocol is designed to minimize the formation of artifacts during derivatization.
Reagents:
-
0.5 M KOH in anhydrous methanol (B129727)
-
1.2 M HCl in anhydrous methanol (can be prepared by carefully adding acetyl chloride to cold methanol)
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
Methodology:
-
Alkali-Catalyzed Methanolysis (for esterified lipids):
-
To your extracted lipid sample (dried under nitrogen), add 1 mL of 0.5 M KOH in methanol.
-
Vortex and incubate at 37°C for 15 minutes. This will transesterify fatty acids from glycerolipids.
-
-
Acid-Catalyzed Methylation (for free fatty acids):
-
After the incubation, add 0.5 mL of 1.2 M HCl in methanol to neutralize the KOH and esterify any remaining free fatty acids.
-
Vortex and incubate at 45°C for 20 minutes.[8]
-
-
Extraction:
-
After cooling to room temperature, add 1.5 mL of hexane and 1.5 mL of saturated NaCl solution.[9]
-
Vortex vigorously for 1 minute, then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.
-
Protocol 2: GC-MS Analysis of BCFAMEs
This is a general guideline; parameters should be optimized for your specific instrument and sample type.
-
Gas Chromatograph: Agilent GC or similar, coupled to a Mass Spectrometer.
-
Column: DB-225ms (30 m x 0.25 mm x 0.25 µm) or equivalent mid-to-high polarity column.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: Increase to 180°C at 4°C/min.
-
Ramp 2: Increase to 220°C at 2°C/min, hold for 10 min.
-
-
MS Detector:
-
Transfer Line: 240°C.
-
Ion Source: 230°C.
-
Scan Range: m/z 50-550.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Visualizations
Caption: General workflow for the analysis of branched-chain fatty acids.
Caption: Decision tree for troubleshooting co-eluting BCFA isomers.
References
- 1. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization[S] [agris.fao.org]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of FAME - Chromatography Forum [chromforum.org]
Technical Support Center: Quantification of 7-Methylpentadecanoyl-CoA in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of 7-Methylpentadecanoyl-CoA in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. In plasma, these components include phospholipids, salts, and proteins. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results for this compound.
Q2: Why are plasma samples particularly challenging for acyl-CoA analysis?
A2: Plasma is a complex biological matrix with high concentrations of proteins and lipids, especially phospholipids. During sample preparation, these components can be co-extracted with the analyte. If they co-elute during chromatography, they can compete with this compound for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.
Q3: What are the common signs that my analysis is being affected by matrix effects?
A3: Common indicators include:
-
Poor reproducibility of results between different plasma lots.
-
Inaccurate and imprecise measurements for quality control (QC) samples.
-
Non-linear relationship between the analyte concentration and the instrument response.
-
Distorted peak shapes or shifts in retention time when compared to standards prepared in a clean solvent.
Q4: How can a stable isotope-labeled or a structurally similar internal standard (IS) help overcome matrix effects?
A4: Using an appropriate internal standard is the gold standard for correcting matrix effects. An ideal IS, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA), co-elutes and experiences similar ionization suppression or enhancement as the analyte.[1][2] By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix can be normalized, leading to more accurate and precise quantification.[1]
Troubleshooting Guides
Issue 1: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | Implement a robust internal standard strategy. Use an odd-chain-length fatty acyl-CoA like C15:0-CoA or C17:0-CoA as an internal standard, as they are structurally similar and behave similarly during extraction and ionization.[1] | Improved precision and accuracy across different plasma samples. The IS will compensate for variations in ion suppression/enhancement. |
| Phospholipid Interference | Enhance sample preparation to specifically remove phospholipids. Methods include Solid-Phase Extraction (SPE) or specialized techniques like HybridSPE. | Reduced matrix effects, leading to more stable and reproducible analyte signals. |
| Inadequate Chromatography | Optimize the LC gradient to separate this compound from the bulk of matrix components, particularly phospholipids. Increase the retention of the analyte to move it away from early-eluting interferences. | Better peak shape and a more stable baseline, reducing the impact of co-eluting matrix components on ionization. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Evaluate different sample preparation methods. Compare simple protein precipitation (PPT) with more rigorous methods like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE). For acyl-CoAs, SPE is often preferred for cleaner extracts.[3] | Increased recovery of this compound from the plasma matrix. |
| Analyte Instability | Acyl-CoAs can be unstable. Ensure samples are kept cold (on ice) throughout the extraction process and that the extraction is performed quickly.[2] | Minimized degradation of the analyte, leading to higher and more consistent recovery. |
| Suboptimal Extraction Solvent | Test different organic solvents for protein precipitation or elution from SPE cartridges. Acetonitrile (B52724) is commonly used for PPT. For SPE, a methanol-based elution solvent is typical. | Identification of a solvent system that provides the best extraction efficiency for your specific analyte and matrix. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for long-chain acyl-CoA extraction.[3]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard (e.g., 10 µL of a C17:0-CoA solution). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 15 mM ammonium (B1175870) hydroxide). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a representative method based on the analysis of long-chain acyl-CoAs.[2]
-
LC Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[2]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[2]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1.0 min.
-
Return to 20% B over 0.5 min and hold for re-equilibration.[2]
-
-
Injection Volume: 10 µL.
-
MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions: Acyl-CoAs commonly exhibit a characteristic neutral loss of 507 Da in positive ion mode.[4] The precursor ion will be the [M+H]+ of the analyte.
-
This compound (C16H31O1S-CoA, MW ≈ 1021.5 g/mol ):
-
Precursor (Q1): m/z 1022.5
-
Product (Q3): m/z 515.5 (tentative, based on neutral loss of 507)
-
-
Internal Standard (C17:0-CoA, MW ≈ 1019.5 g/mol ):
-
Precursor (Q1): m/z 1020.5
-
Product (Q3): m/z 513.5 (tentative, based on neutral loss of 507)
-
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Recovery
| Method | Analyte | Recovery (%) | Key Advantages | Reference |
| Protein Precipitation (SSA) | Acetyl-CoA | 59% | Simple, fast, good for short-chain acyl-CoAs. | [5] |
| Protein Precipitation (SSA) | Propionyl-CoA | 80% | Simple, fast. | [5] |
| SPE after TCA Precipitation | Acetyl-CoA | 36% | Cleaner extract but potential for loss of polar analytes. | [5] |
| SPE after TCA Precipitation | Propionyl-CoA | 62% | Cleaner extract. | [5] |
| On-line SPE | Long-Chain Acyl-CoAs | 94.8 - 110.8% (Accuracy) | High sensitivity and robustness, automated. | [3] |
Note: SSA = 5-sulfosalicylic acid; TCA = Trichloroacetic acid. Recovery data is highly dependent on the specific analyte and matrix.
Table 2: Typical LC-MS/MS Method Performance for Acyl-CoA Quantification
| Parameter | Value | Analyte Class | Reference |
| Inter-assay CV (%) | 5 - 6% | Long-Chain Acyl-CoAs | [2] |
| Intra-assay CV (%) | 5 - 10% | Long-Chain Acyl-CoAs | [2] |
| Limit of Detection (LOD) | 2 - 133 nM | Various Acyl-CoAs | [4] |
| Limit of Quantification (LOQ) | 10 times signal-to-noise | General Acyl-CoAs | [1] |
Visualizations
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of 7-Methylpentadecanoyl-CoA Measurement by LC-MS/MS
For researchers, scientists, and drug development professionals engaged in the intricate study of lipid metabolism, the accurate quantification of specific acyl-CoA species is paramount. 7-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, plays a role in various metabolic pathways, and its precise measurement is crucial for understanding its physiological and pathological significance. This guide provides an objective comparison of the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis, for the validation of this compound measurement.
Performance Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS for the direct analysis of the intact acyl-CoA and GC-MS for the analysis of the corresponding fatty acid after hydrolysis depends on the specific requirements of the study, including the desired sensitivity, specificity, and the available instrumentation. The following tables summarize the key performance parameters for each technique, with data extrapolated from validated methods for similar long-chain and branched-chain acyl-CoAs and fatty acids.
Table 1: Performance Characteristics of LC-MS/MS for Long-Chain Acyl-CoA Quantification
| Parameter | Typical Performance | Key Considerations |
| Limit of Detection (LOD) | 2 - 133 nM[1] | High sensitivity allows for detection in low-abundance samples. |
| Limit of Quantification (LOQ) | Varies, often in the low nM range[1] | Ensures accurate quantification at low physiological concentrations. |
| Linearity (R²) | > 0.99[2] | Demonstrates a proportional response over a wide concentration range. |
| Accuracy (% Recovery) | 80 - 114%[1] | Indicates the closeness of the measured value to the true value. |
| Precision (%RSD) | Inter-run: 2.6 - 12.2% Intra-run: 1.2 - 4.4%[3][4] | High precision ensures reproducibility of the measurements. |
| Specificity | High | Based on parent and fragment ion masses, providing excellent specificity. |
| Throughput | Moderate to High | Modern UPLC systems allow for rapid analysis times. |
Table 2: Performance Characteristics of GC-MS for Branched-Chain Fatty Acid Quantification (after hydrolysis and derivatization)
| Parameter | Typical Performance | Key Considerations |
| Limit of Detection (LOD) | 0.244 - 0.977 µM[5] | Generally less sensitive than LC-MS/MS for the original acyl-CoA. |
| Limit of Quantification (LOQ) | In the low µM range[5] | May not be suitable for samples with very low concentrations. |
| Linearity (R²) | > 0.99 | Good linearity is achievable with appropriate internal standards. |
| Accuracy (% Recovery) | 91.6 - 105.7%[6] | Good accuracy can be achieved with optimized extraction and derivatization. |
| Precision (%RSD) | < 15% | Precision is generally good but can be affected by the multi-step sample preparation. |
| Specificity | High | Mass spectral libraries and retention time data provide high confidence in identification. |
| Throughput | Moderate | Derivatization step adds to the overall sample processing time. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of any validated analytical method. Below are representative methodologies for the quantification of this compound using LC-MS/MS and its corresponding fatty acid using GC-MS.
LC-MS/MS Method for this compound
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[2][3][4][7]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize tissue samples or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).
-
Internal Standard Spiking: Add a suitable internal standard, such as a stable isotope-labeled C17-CoA, to the homogenate.
-
Phase Separation: Centrifuge to separate the phases and collect the upper aqueous/methanolic phase containing the acyl-CoAs.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the aqueous/methanolic extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elution: Elute the acyl-CoAs with an organic solvent, typically methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation of different acyl-CoA species.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]⁺ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion, typically resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (neutral loss of 507 Da).[3][4]
-
Collision Energy: Optimized for the specific transition of the analyte.
GC-MS Method for 7-Methylpentadecanoic Acid (Alternative Method)
This protocol involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to a volatile ester for GC-MS analysis.[5][8]
1. Sample Preparation (Hydrolysis and Derivatization)
-
Hydrolysis: To the acyl-CoA containing sample, add a strong base (e.g., 0.5 M KOH in methanol) and heat to hydrolyze the thioester bond, releasing the free fatty acid.
-
Acidification: Acidify the solution with an acid (e.g., HCl) to protonate the fatty acid.
-
Internal Standard Spiking: Add a suitable internal standard, such as heptadecanoic acid (C17:0).
-
Extraction: Extract the free fatty acid into an organic solvent like hexane (B92381) or diethyl ether.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the organic solvent.
-
Add a methylating agent, such as 14% Boron Trifluoride in methanol (BF₃-methanol), and heat to convert the fatty acid to its methyl ester.
-
Alternatively, use other derivatization agents like (trimethylsilyl)diazomethane.[9]
-
-
Extraction of FAMEs: After cooling, add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.
2. Gas Chromatography
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate FAMEs based on their boiling points and polarity.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions: The molecular ion and characteristic fragment ions of the 7-methylpentadecanoic acid methyl ester.
Visualization of Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and GC-MS methods.
Logical Comparison of Analytical Approaches
The decision to use LC-MS/MS or GC-MS for the quantification of this compound involves a trade-off between direct measurement and the requirements of sample derivatization.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of 7-Methylpentadecanoyl-CoA in Biological Samples
For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific lipid metabolites are paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 7-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, in biological samples. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate strategy for your research needs.
The analysis of branched-chain fatty acyl-CoAs like this compound presents a unique analytical challenge due to their structural similarity to other lipid species and often low endogenous concentrations. The selection of an appropriate analytical technique is critical for achieving the required sensitivity and specificity. This guide focuses on the two primary methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a strong emphasis on the superior performance of LC-MS/MS for intact acyl-CoA analysis.
Comparative Analysis of Analytical Techniques
The gold standard for the direct analysis of acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its high sensitivity, specificity, and ability to analyze the intact molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for fatty acid analysis in general, but it requires the hydrolysis of the CoA ester and derivatization of the resulting fatty acid, which adds complexity and potential for sample loss.
| Parameter | LC-MS/MS | GC-MS |
| Analyte Form | Intact Acyl-CoA | Fatty Acid (after hydrolysis and derivatization) |
| Sensitivity | High (fmol to pmol range) | Moderate to High (pmol range) |
| Specificity | Very High (based on precursor/product ion transitions) | High (based on retention time and fragmentation pattern) |
| Sample Preparation | Protein precipitation, solid-phase extraction | Lipid extraction, hydrolysis, derivatization (e.g., to FAMEs) |
| Throughput | High | Moderate |
| Isomer Separation | Possible with appropriate chromatography | Good for positional isomers of fatty acids |
| Primary Advantage | Direct measurement of the intact molecule | Excellent for fatty acid profiling |
| Primary Limitation | Matrix effects can influence ionization | Indirect measurement, more extensive sample prep |
Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of long-chain acyl-CoAs using LC-MS/MS and the analysis of branched-chain fatty acids (as methyl esters) by GC-MS. These values are representative and can vary based on the specific instrumentation, sample matrix, and method optimization.
| Performance Metric | LC-MS/MS for Acyl-CoAs | GC-MS for Fatty Acid Methyl Esters (FAMEs) |
| Limit of Detection (LOD) | 1 - 10 fmol on column[1] | 5 - 10 ng/mL[2] |
| Limit of Quantification (LOQ) | 5 - 50 fmol on column[1] | Typically 3-5x LOD |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy/Recovery | 80 - 120% | 85 - 115% |
Experimental Protocols
Protocol 1: LC-MS/MS for Intact this compound
This protocol is the recommended approach for the specific and sensitive quantification of this compound.
1. Sample Preparation (from cell culture)
-
Aspirate culture media and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture dish.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Spike with an appropriate internal standard (e.g., C17:0-CoA).
-
Sonicate the sample briefly on ice.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.
-
The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The calculated m/z for [M+H]⁺ of this compound.
-
Product Ion (Q3): Monitor for the characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine diphosphate (B83284) moiety.
-
Collision Energy: Optimize for the specific precursor-product ion transition.
Protocol 2: GC-MS for 7-Methylpentadecanoic Acid (as FAME)
This protocol is an alternative for indirect analysis, focusing on the fatty acid component.
1. Sample Preparation
-
Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to isolate total lipids from the biological sample.
-
Hydrolysis: Saponify the lipid extract using methanolic NaOH to cleave the fatty acids from their CoA thioester and other lipid backbones.
-
Derivatization: Methylate the free fatty acids using BF₃-methanol or methanolic HCl to form fatty acid methyl esters (FAMEs).
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
2. Gas Chromatography
-
Column: A polar capillary column (e.g., DB-225ms or similar).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 220°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify the fragmentation pattern of 7-methylpentadecanoate and selected ion monitoring (SIM) for quantification.
-
Characteristic Ions: Monitor for the molecular ion and key fragment ions of the 7-methylpentadecanoate FAME.
Visualizing the Pathways and Workflows
To better understand the biological context and the analytical process, the following diagrams have been generated using the DOT language.
Caption: Metabolic fate of this compound in the peroxisome.
Caption: LC-MS/MS workflow for this compound identification.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Methylpentadecanoyl-CoA and Other Long-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its role in disease, the accurate quantification of long-chain acyl-Coenzyme A (LCACoA) species such as 7-Methylpentadecanoyl-CoA is critical. These molecules are key metabolic intermediates in fatty acid metabolism, and their levels can be indicative of cellular energy status and metabolic flux. This guide provides a comparative overview of the predominant analytical methodologies for the quantification of LCACoAs, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the current gold standard in the field.
While other techniques such as ELISA and HPLC with UV or fluorescence detection exist, they generally lack the sensitivity and specificity required for accurate quantification of individual LCACoA species in complex biological matrices. LC-MS/MS offers superior performance, and this guide will delve into a cross-validation of different approaches within this technique. Specifically, we will compare Reversed-Phase (RP) LC-MS/MS at high pH, RP-LC-MS/MS with ion-pairing agents, and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS.
Data Presentation: A Comparative Look at LC-MS/MS Methodologies
The following table summarizes the quantitative performance characteristics of different LC-MS/MS-based methods for the analysis of long-chain acyl-CoAs. It is important to note that performance metrics can vary based on the specific analyte, biological matrix, and instrumentation.
| Parameter | Reversed-Phase LC-MS/MS (High pH) | Reversed-Phase LC-MS/MS (Ion-Pairing) | HILIC-MS/MS (Zwitterionic Column) |
| Analyte Coverage | Primarily medium to very-long-chain acyl-CoAs | Broad range from short- to long-chain acyl-CoAs | Comprehensive, from free CoA to very-long-chain acyl-CoAs in a single run |
| Inter-run Precision (% CV) | 2.6 - 12.2%[1][2][3] | Typically 5 - 15% | Not explicitly stated in the provided results |
| Intra-run Precision (% CV) | 1.2 - 4.4%[1][2][3] | Typically < 10% | Evaluated based on linearity, precision, recovery, and matrix effect[4][5] |
| Accuracy (%) | 94.8 - 110.8%[1][2][3] | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
| Linearity | Demonstrated over physiological concentrations | Good linearity is generally achieved | Evaluated and established[4][5] |
| Limit of Quantification (LOQ) | Sub-picomole amounts[6] | 4.2 nM for very-long-chain acyl-CoAs[7] | Not explicitly stated in the provided results |
| Pros | Avoids ion-pairing reagents, good sensitivity | Good separation for a wide range of polarities | Excellent for polar and amphiphilic compounds, single run for broad coverage, avoids ion-pairing reagents[4][5][8] |
| Cons | May have limitations in retaining very polar short-chain acyl-CoAs | Ion-pairing reagents can cause ion suppression and contaminate the LC-MS system | May require more complex mobile phases and equilibration times |
Experimental Protocols
Below are detailed methodologies for the key experimental approaches discussed.
Reversed-Phase LC-MS/MS with High pH
This method is advantageous as it avoids the use of ion-pairing reagents that can contaminate the mass spectrometer.
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize 100-200 mg of tissue in a suitable buffer.
-
Add an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Perform protein precipitation with an organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water (pH 10.5)[1].
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[9].
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min[9].
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)[1][9].
-
MRM Transitions: Monitor the transition from the precursor ion ([M+H]+) to a specific product ion. For many acyl-CoAs, a neutral loss of 507 Da is characteristic and can be used for detection[1][3].
-
Reversed-Phase LC-MS/MS with Ion-Pairing
This approach uses an ion-pairing reagent to improve the retention and separation of anionic molecules like acyl-CoAs on a reversed-phase column.
-
Sample Preparation:
-
Follow a similar extraction protocol as described above (e.g., protein precipitation followed by SPE or liquid-liquid extraction).
-
-
Liquid Chromatography:
-
Column: C4 or C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent like triethylamine (B128534) acetate (B1210297).
-
Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.
-
Gradient: A suitable gradient to separate the acyl-CoAs based on their chain length and degree of saturation.
-
-
Mass Spectrometry:
-
Ionization: Typically negative ion electrospray ionization (ESI-) is used, as it is very suitable for acyl-CoA compounds[10].
-
Scan Mode: MRM/SRM.
-
MRM Transitions: Monitor the transition from the precursor ion ([M-H]-) to characteristic product ions.
-
HILIC-MS/MS
HILIC is a powerful technique for the separation of polar and amphiphilic compounds and can offer comprehensive profiling of acyl-CoAs in a single run.
-
Sample Preparation:
-
Extraction protocols are similar to those for RP-LC, but the final reconstitution solvent should be compatible with the HILIC mobile phase (i.e., high organic content).
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Mandatory Visualization
The following diagrams illustrate the general workflow and a key signaling aspect related to the analysis of this compound and other long-chain acyl-CoAs.
Caption: General workflow for the LC-MS/MS analysis of long-chain acyl-CoAs.
Caption: Activation of 7-Methylpentadecanoic Acid to its CoA ester.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Expression of Branched-Chain Fatty Acyl-CoAs in Disease Models: A Comparative Guide
A comprehensive analysis of the emerging role of methyl-branched fatty acyl-CoAs in metabolic and inflammatory diseases.
Audience: Researchers, scientists, and drug development professionals.
While direct research on the differential expression of 7-Methylpentadecanoyl-CoA in disease models is limited, studies on structurally similar iso-branched-chain fatty acids (iso-BCFAs), such as 14-methylpentadecanoic acid (14-MPA), provide valuable insights into the potential biological activities of this class of molecules. This guide compares the effects of iso-BCFAs and anteiso-BCFAs on gene expression in key metabolic tissues, offering a glimpse into their potential roles in disease pathogenesis and as therapeutic targets.
Comparative Analysis of Gene Expression
The following tables summarize the differential expression of key genes involved in lipid metabolism and inflammation in response to treatment with an iso-BCFA (14-methylpentadecanoic acid) and an anteiso-BCFA (12-methyltetradecanoic acid) in human cell lines. These findings highlight the distinct biological effects of different methyl-branched fatty acid isomers.
Table 1: Differential Gene Expression in Human Visceral Adipocytes [1]
| Gene | Function | Fold Change (iso-BCFA: 14-MPA) | Fold Change (anteiso-BCFA: 12-MTA) |
| FASN | Fatty Acid Synthase | No significant change | Increase |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | Decrease | Decrease |
| SCD1 | Stearoyl-CoA Desaturase-1 | Decrease | Decrease |
| ELOVL4 | Elongation of Very Long Chain Fatty Acids 4 | Decrease | Decrease |
| ELOVL6 | Elongation of Very Long Chain Fatty Acids 6 | Decrease | Decrease |
| FADS1 | Fatty Acid Desaturase 1 | Decrease | Decrease |
| FADS2 | Fatty Acid Desaturase 2 | Decrease | Decrease |
| COX-2 | Cyclooxygenase-2 | Decrease | No significant change |
| ALOX-15 | Arachidonate 15-Lipoxygenase | Decrease | No significant change |
| IL-6 | Interleukin-6 | Decrease | No significant change |
Table 2: Differential Gene Expression in Human Hepatocytes (HepG2 cell line) [2]
| Gene | Function | Fold Change (iso-BCFA: 14-MPA) | Fold Change (anteiso-BCFA: 12-MTA) |
| FASN | Fatty Acid Synthase | Decrease | Increase |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | Decrease | No significant change |
| CRP | C-Reactive Protein | Decrease | Increase |
| IL-6 | Interleukin-6 | Decrease | Increase |
Signaling Pathways and Experimental Workflows
The differential effects of iso- and anteiso-BCFAs on gene expression suggest their involvement in distinct signaling pathways. The diagrams below illustrate a potential signaling pathway for iso-BCFAs based on current understanding and a general experimental workflow for investigating the effects of these fatty acids.
Caption: Potential signaling pathway of iso-branched-chain fatty acids.
References
The Interaction of 7-Methylpentadecanoyl-CoA with Acyl-CoA Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction between 7-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA, and Acyl-CoA Binding Proteins (ACBPs). Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally similar straight-chain and other branched-chain acyl-CoAs to provide a comprehensive overview. This guide covers quantitative binding data, detailed experimental methodologies, and the potential roles of these interactions in cellular signaling pathways.
Introduction to Acyl-CoA Binding Proteins
Acyl-CoA Binding Proteins (ACBPs) are small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1] These proteins bind to medium and long-chain acyl-CoA esters with high affinity, thereby protecting them from hydrolysis and preventing their non-specific interactions with other cellular components.[2] ACBPs are involved in a variety of cellular processes, including lipid metabolism, gene regulation, and membrane trafficking.[2]
Quantitative Analysis of Acyl-CoA Binding to ACBPs
It is generally understood that the binding affinity of acyl-CoA esters to ACBPs is influenced by the length of the acyl chain. For instance, studies on bovine ACBP have shown a strong preference for acyl-CoA esters with 14-22 carbon atoms.[3]
As a proxy for understanding the binding of a branched-chain acyl-CoA, we can look at studies on similar molecules. For example, the interaction of phytanoyl-CoA, another branched-chain acyl-CoA, has been quantified with the human peroxisomal transporter ABCD3, revealing a binding affinity in the micromolar range. While not an ACBP, this provides a valuable data point for the interaction of a complex branched-chain acyl-CoA with a protein binding partner.
| Ligand | Protein | Method | Dissociation Constant (Kd) | Reference |
| Palmitoyl-CoA (C16:0) | Bovine ACBP | Isothermal Titration Calorimetry | ~10 nM | |
| Oleoyl-CoA (C18:1) | Bovine ACBP | Isothermal Titration Calorimetry | ~5 nM | |
| Stearoyl-CoA (C18:0) | Bovine ACBP | Isothermal Titration Calorimetry | ~3 nM | |
| Phytanoyl-CoA | Human ABCD3 | Microscale Thermophoresis | 54.9 ± 9.03 µM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify the interaction between acyl-CoAs and binding proteins.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[5]
Protocol:
-
Sample Preparation:
-
Dialyze the purified ACBP extensively against the desired experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of this compound in the same dialysis buffer. The concentration of the acyl-CoA should be accurately determined.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Load the ACBP solution into the sample cell of the microcalorimeter (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell while stirring.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks from the raw data.
-
Subtract the heat of dilution, determined by injecting the ligand into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
Figure 1: Workflow for Isothermal Titration Calorimetry.
Fluorescence Competition Assay
This assay measures the displacement of a fluorescently labeled ligand from the protein's binding site by an unlabeled competitor (e.g., this compound).[6]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled acyl-CoA analog (e.g., NBD-stearoyl-CoA) that is known to bind to the ACBP of interest.
-
Prepare purified ACBP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the unlabeled competitor, this compound.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of ACBP and the fluorescently labeled acyl-CoA. The concentration of the fluorescent ligand should be well below its Kd for the protein to ensure sensitivity.
-
Add increasing concentrations of the unlabeled this compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization or fluorescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent ligand).
-
Calculate the inhibition constant (Ki) for the competitor from the IC50 value using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent ligand.
-
Figure 2: Workflow for Fluorescence Competition Assay.
Signaling Pathways and Biological Relevance
The interaction of acyl-CoAs with ACBPs is a critical node in cellular metabolism and signaling. ACBPs are thought to create a protected and readily available intracellular pool of acyl-CoAs, which can then be channeled into various metabolic pathways or used for regulatory purposes.[3][7]
While specific signaling pathways directly involving the this compound-ACBP complex have not been elucidated, the metabolism of branched-chain fatty acids is known to be significant. For instance, the α-oxidation of phytanic acid, a branched-chain fatty acid, is a crucial peroxisomal pathway, and defects in this pathway lead to Refsum disease.[8][9] This process involves the conversion of phytanic acid to phytanoyl-CoA, which is then further metabolized.[8] It is plausible that ACBPs or other lipid-binding proteins are involved in the intracellular trafficking of such branched-chain acyl-CoA intermediates.
Furthermore, branched-chain fatty acids have been shown to influence gene expression related to lipid synthesis and inflammation. For example, studies in hepatocyte cell lines have demonstrated that different isomers of branched-chain fatty acids can have opposing effects on the expression of fatty acid synthase (FASN) and inflammatory markers.[10] These regulatory effects are likely mediated by the availability of their corresponding acyl-CoA esters, a pool that is managed by ACBPs.
Figure 3: Hypothetical role of ACBP in BCFA metabolism.
Conclusion
While direct experimental evidence for the interaction between this compound and ACBPs is currently lacking, the existing body of research on straight-chain and other branched-chain acyl-CoAs provides a strong foundation for inferring a significant interaction. The high affinity of ACBPs for long-chain acyl-CoAs suggests that they are likely to bind this compound, thereby playing a role in its intracellular transport, metabolism, and potential signaling functions. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely quantify this interaction and elucidate its specific roles in cellular physiology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanic acid alpha-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 10. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Human Acyl-CoA Dehydrogenases for 7-Methylpentadecanoyl-CoA Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of branched-chain fatty acids is a critical area of study in human health, with implications for several metabolic disorders. The stereospecificity of enzymes involved in these pathways is of particular interest for understanding disease mechanisms and for the development of targeted therapeutics. This guide provides a comparative analysis of the specificity of various human acyl-CoA dehydrogenases (ACADs) for the (R) and (S) enantiomers of 7-methylpentadecanoyl-CoA, a representative 2-methyl-branched-chain fatty acyl-CoA.
Comparative Analysis of Enzyme Specificity
The activity of several key human mitochondrial acyl-CoA dehydrogenases towards the enantiomers of 2-methyl-branched-chain acyl-CoAs has been investigated. The available data, primarily focusing on substrates structurally similar to this compound, reveals a significant degree of stereoselectivity among these enzymes.
| Enzyme | Substrate | Specific Activity (mU/mg) | Enantiomeric Preference | Reference |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16:0) | 390 | - | [1] |
| S-2-Methylpentadecanoyl-CoA | 340 | S-enantiomer | [1] | |
| R-2-Methylpentadecanoyl-CoA | No measurable activity | [1] | ||
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | S-2-Methylpentadecanoyl-CoA | Activity detected | S-enantiomer | [1] |
| R-2-Methylpentadecanoyl-CoA | No measurable activity | [1] | ||
| Acyl-CoA Dehydrogenase Family Member 10 (ACAD10) | S-2-Methyl-C15-CoA | Low activity detected | Both R and S | [2][3] |
| R-2-Methyl-C15-CoA | Low activity detected | [2][3] | ||
| Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB/SCAD) | (S)-2-Methylbutyryl-CoA | High activity | S-enantiomer | [4][5] |
| Other 2-methyl branched-chain acyl-CoAs | Significant activity | |||
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | 2-Methyl-branched acyl-CoAs | Not a primary substrate | - | [6][7][8] |
| Acyl-CoA Dehydrogenase Family Member 9 (ACAD9) | 2-Methyl-branched acyl-CoAs | Not a primary substrate | - | [9][10] |
| Acyl-CoA Dehydrogenase Family Member 11 (ACAD11) | 2-Methyl-branched acyl-CoAs | Not a primary substrate | - | [2][11][12][13] |
Key Findings:
-
LCAD and MCAD Exhibit High Specificity for the S-Enantiomer: Both Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) demonstrate a clear preference for the S-enantiomer of 2-methylpentadecanoyl-CoA.[1] No activity was detected with the R-enantiomer for either enzyme, indicating strict stereoselectivity.[1]
-
ACAD10 Shows Activity Towards Both Enantiomers: In contrast to LCAD and MCAD, ACAD10 displays activity with both the R and S forms of 2-methyl-C15-CoA, although this activity is reported to be low.[2][3] This suggests a broader substrate specificity and a potential role in the metabolism of a wider range of branched-chain fatty acids.
-
ACADSB (SCAD) Prefers S-Enantiomers of Shorter Substrates: Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB), also known as SCAD, shows the highest activity with (S)-2-methylbutyryl-CoA, a shorter 2-methyl-branched acyl-CoA.[4][5] This strong preference for the S-enantiomer in a related substrate suggests a similar specificity for longer 2-methyl-branched acyl-CoAs like this compound.
-
VLCAD, ACAD9, and ACAD11 Have Other Primary Substrates: Current research indicates that Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), ACAD9, and ACAD11 are primarily involved in the metabolism of very long-chain, unsaturated, or bulky fatty acyl-CoAs.[6][7][8][9][10] There is no direct evidence to suggest they play a significant role in the dehydrogenation of this compound enantiomers.
Experimental Protocols
The determination of acyl-CoA dehydrogenase specificity relies on robust enzymatic assays. The "gold standard" method is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.
Synthesis of this compound Enantiomers
The synthesis of the individual (R) and (S) enantiomers of this compound is a prerequisite for these studies. This is typically achieved through stereospecific chemical synthesis routes, often starting from a chiral precursor. One common approach involves the following key steps:
-
Chiral Building Block Synthesis: A chiral starting material, such as (R)- or (S)-3-hydroxy-2-methylpropionate, is used to establish the desired stereocenter.
-
Chain Elongation: A series of chemical reactions are employed to extend the carbon chain to the required 16-carbon length of pentadecanoic acid, with the methyl group at the 7th position.
-
Activation to Coenzyme A Thioester: The purified fatty acid enantiomer is then activated to its corresponding coenzyme A (CoA) thioester. This can be achieved using methods such as the symmetric anhydride (B1165640) method or through enzymatic ligation.[14]
Expression and Purification of Human Acyl-CoA Dehydrogenases
Recombinant human ACAD enzymes are typically expressed in E. coli and purified to homogeneity using standard chromatographic techniques.
-
Cloning and Expression: The cDNA encoding the human ACAD of interest is cloned into an appropriate expression vector. The vector is then transformed into an E. coli expression strain.
-
Cell Culture and Induction: The E. coli cells are grown in a suitable medium to a desired density, and protein expression is induced.
-
Cell Lysis and Clarification: The cells are harvested and lysed to release the cellular contents. The lysate is then centrifuged to remove cell debris.
-
Chromatographic Purification: The recombinant protein is purified from the clarified lysate using a series of chromatography steps, which may include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.
ETF Fluorescence Reduction Assay
This assay measures the decrease in fluorescence of oxidized ETF as it is reduced by the ACAD enzyme in the presence of its acyl-CoA substrate.
-
Principle: ACADs transfer electrons from their acyl-CoA substrate to ETF, causing a quenching of ETF's intrinsic fluorescence. The rate of fluorescence decrease is directly proportional to the enzyme's activity.
-
Reagents:
-
Purified recombinant human ACAD enzyme
-
Purified porcine ETF (or recombinant ETF)
-
(R)-7-Methylpentadecanoyl-CoA and (S)-7-Methylpentadecanoyl-CoA substrates
-
Anaerobic reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)
-
Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase) to maintain anaerobic conditions.[15]
-
-
Procedure:
-
The reaction mixture, containing the buffer, ETF, and the oxygen scavenging system, is made anaerobic. This is often done by cycles of vacuum and purging with an inert gas like argon.[15]
-
The reaction is initiated by the addition of the ACAD enzyme and the acyl-CoA substrate.
-
The decrease in ETF fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 340 nm and 490 nm, respectively.[15]
-
The specific activity is calculated from the rate of fluorescence change and is expressed in mU/mg of protein (where 1 mU = 1 nmol of ETF reduced per minute).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of a human acyl-CoA dehydrogenase for the enantiomers of a branched-chain acyl-CoA substrate.
Caption: Workflow for determining ACAD enantiomeric specificity.
This guide highlights the current understanding of the stereospecificity of human acyl-CoA dehydrogenases for 2-methyl-branched-chain fatty acids. The pronounced S-enantiomer preference of key enzymes like LCAD and MCAD, contrasted with the broader specificity of ACAD10, underscores the complexity of branched-chain fatty acid metabolism. Further research into the specificities of other ACADs will be crucial for a complete picture of these metabolic pathways and their roles in health and disease.
References
- 1. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. Complex I assembly function and fatty acid oxidation enzyme activity of ACAD9 both contribute to disease severity in ACAD9 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACAD9 - Wikipedia [en.wikipedia.org]
- 11. genecards.org [genecards.org]
- 12. Structural Basis for Expanded Substrate Speci fi cities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACAD10 and ACAD11 enable mammalian 4-hydroxy acid lipid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Contrasting Roles of 7-Methylpentadecanoyl-CoA and Palmitoyl-CoA in Gene Expression
A Comparative Guide for Researchers and Drug Development Professionals
The cellular lipid environment, profoundly influenced by the availability and metabolism of various fatty acids, plays a critical role in regulating gene expression and subsequent physiological and pathological outcomes. Among the myriad of fatty acyl-CoAs, the branched-chain 7-Methylpentadecanoyl-CoA and the straight-chain palmitoyl-CoA represent two distinct classes with divergent effects on cellular signaling and gene regulation. This guide provides an objective comparison of their impacts on gene expression, supported by experimental data, detailed methodologies, and visual representations of the implicated signaling pathways.
Executive Summary
Emerging research indicates that branched-chain fatty acids (BCFAs), such as the precursor to this compound, and saturated straight-chain fatty acids, like palmitic acid (the precursor to palmitoyl-CoA), elicit distinct and sometimes opposing effects on genes involved in lipid metabolism, inflammation, and cellular stress. While palmitoyl-CoA is widely associated with lipotoxicity, endoplasmic reticulum stress, and the induction of inflammatory pathways, branched-chain fatty acyl-CoAs appear to have a more nuanced, and in some cases, protective role. This comparison aims to illuminate these differences to inform future research and therapeutic development.
Comparative Data on Gene Expression
The following table summarizes the differential effects of the precursor fatty acids of this compound (specifically iso- and anteiso-BCFAs) and palmitate on the expression of key genes in various cell types.
| Gene Target | Cell Type | Effect of Branched-Chain Fatty Acids (BCFAs) | Effect of Palmitate (Precursor to Palmitoyl-CoA) | References |
| Fatty Acid Synthase (FASN) | Human Visceral Adipocytes, HepG2 Hepatocytes | Decreased by iso-BCFAs (14-MPA), Increased by anteiso-BCFAs (12-MTA) | Increased expression, contributing to lipid accumulation. | [1][2][3] |
| Stearoyl-CoA Desaturase (SCD1) | Human Visceral Adipocytes | Decreased by both iso- and anteiso-BCFAs. | Upregulation, linked to dyslipidemia. | [1] |
| Sterol Regulatory Element-Binding Protein 1 (SREBP1) | HepG2 Hepatocytes | Decreased by iso-BCFAs (14-MPA), No significant effect by anteiso-BCFAs (12-MTA). | Activation, leading to increased lipogenesis. | [2] |
| Interleukin-6 (IL-6) | HepG2 Hepatocytes | Decreased by iso-BCFAs (14-MPA), Increased by anteiso-BCFAs (12-MTA). | Induction, promoting a pro-inflammatory state. | [2] |
| C-Reactive Protein (CRP) | HepG2 Hepatocytes | Decreased by iso-BCFAs (14-MPA), Increased by anteiso-BCFAs (12-MTA). | Not directly reported, but associated with inflammatory response induced by saturated fatty acids. | [2] |
| Acetyl-CoA Carboxylase (ACC) | INS-1 Pancreatic Beta-Cells | Not explicitly detailed, but BCFAs are noted to regulate lipid synthesis enzymes. | Inhibition of gene expression, leading to exaggerated fatty acid oxidation and beta-cell dysfunction. | [4] |
| Carnitine Palmitoyltransferase 1 (CPT1) | HepG2 Hepatocytes | Not explicitly detailed. | Increased expression, promoting fatty acid oxidation. | [3] |
| Chemokines (e.g., MCP-1) | MIN6 Pancreatic Beta-Cells | Not explicitly detailed. | Induced expression, contributing to local inflammation. | [5] |
Experimental Protocols
The following provides a generalized, detailed methodology for experiments investigating the effects of fatty acids on gene expression, based on protocols described in the cited literature.
1. Cell Culture and Treatment:
-
Cell Lines: Human visceral preadipocytes are differentiated into mature adipocytes. HepG2 (human hepatoma) cells or INS-1 (rat insulinoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HepG2 and adipocytes, RPMI-1640 for INS-1) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.
-
Fatty Acid Preparation: Sodium palmitate and branched-chain fatty acids (e.g., 14-methylpentadecanoic acid or 12-methyltetradecanoic acid) are dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility and cellular uptake. A BSA-only control is essential.
-
Treatment: Cells are incubated with the fatty acid-BSA complexes at various concentrations (e.g., 1 to 10 µM for BCFAs, 0.05 to 0.5 mM for palmitate) for a specified duration (e.g., 24 to 48 hours).
2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.
-
qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a suitable thermal cycler. The reaction mixture typically contains cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of each target gene is normalized to a stable housekeeping gene (e.g., GAPDH or β-actin). The fold change in gene expression is calculated using the 2^-ΔΔCt method.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and palmitoyl-CoA on gene expression stem from their distinct interactions with cellular signaling networks.
Palmitoyl-CoA: As a key metabolite in fatty acid synthesis and β-oxidation, palmitoyl-CoA and its precursor, palmitate, influence gene expression through several mechanisms. Palmitate can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR), leading to the expression of pro-apoptotic and inflammatory genes. It is also a substrate for protein palmitoylation, a post-translational modification that regulates protein trafficking, stability, and function, thereby affecting various signaling cascades.[6][7] Furthermore, elevated levels of palmitate can activate Toll-like receptor 4 (TLR4) signaling, promoting the expression of pro-inflammatory cytokines.
This compound: The precursors to this compound, which are branched-chain fatty acids, are known to modulate gene expression, in part, by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and influencing the activity of sterol regulatory element-binding protein-1c (SREBP-1c).[8] These transcription factors are master regulators of lipid metabolism. The differential effects of iso- and anteiso-BCFAs suggest a structural specificity in their interaction with these signaling pathways. For instance, iso-BCFAs have been shown to decrease the expression of genes involved in lipid synthesis and inflammation, potentially offering a protective metabolic profile.[2][9]
Visualizing the Divergent Pathways
The following diagrams illustrate the generalized signaling pathways affected by these two fatty acyl-CoAs.
Caption: Signaling pathways activated by palmitoyl-CoA.
Caption: Signaling pathways modulated by branched-chain acyl-CoAs.
Caption: Experimental workflow for analyzing gene expression.
Conclusion
The comparison between the effects of this compound and palmitoyl-CoA on gene expression reveals a critical divergence in their biological activities. While palmitoyl-CoA is a potent inducer of lipotoxic and inflammatory gene programs, branched-chain fatty acyl-CoAs, such as this compound, exhibit more complex and sometimes opposing regulatory functions. Specifically, certain branched-chain fatty acids demonstrate the potential to downregulate genes involved in lipogenesis and inflammation. These findings underscore the importance of considering fatty acid structure in metabolic research and suggest that modulating the cellular balance of different fatty acyl-CoA species could be a promising avenue for therapeutic intervention in metabolic diseases. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades governed by different branched-chain fatty acyl-CoAs.
References
- 1. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain fatty acids inhibit acetyl-CoA carboxylase gene expression in the pancreatic beta-cell line INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression profiling of palmitate- and oleate-regulated genes provides novel insights into the effects of chronic lipid exposure on pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Methylpentadecanoyl-CoA: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Although not classified as acutely hazardous, related compounds can cause skin and eye irritation[1]. All handling of 7-Methylpentadecanoyl-CoA and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste procedure to ensure the highest level of safety and compliance.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
If it is a solid, also indicate "Solid Organic Waste".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes, such as acids and bases, must be stored separately[2].
2. Container Selection and Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap[3][4]. The original manufacturer's container is ideal if it is intact[3][5].
-
Ensure the container is not filled beyond 90% capacity or the neck to allow for expansion[2].
-
Store the sealed waste container in a designated hazardous waste storage area, away from ignition sources, as similar organic compounds can be combustible.
-
Place the primary waste container in a secondary containment tray or bin to capture any potential leaks[3].
3. Disposal of Solid this compound:
-
If disposing of the pure, solid chemical, it should be placed directly into the designated hazardous waste container[3].
-
Ensure the container is kept closed except when adding waste[3][4].
4. Disposal of Contaminated Labware:
-
Sharps (e.g., needles, pipette tips): These must be placed in a designated sharps container that is puncture-resistant and clearly labeled[3].
-
Non-sharps (e.g., gloves, weigh boats, absorbent paper): This contaminated solid waste should be double-bagged in clear plastic bags and labeled as hazardous waste[3].
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being disposed of as regular trash.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or isopropanol) that can dissolve the compound.
-
Collect the solvent rinsate as liquid hazardous waste in a separate, clearly labeled container[4].
-
After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the normal trash[4].
6. Arranging for Waste Pickup:
-
Store the properly labeled and sealed hazardous waste containers in your laboratory's designated waste accumulation area.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department[3][5]. Do not exceed the time and quantity limits for waste storage in your lab[3].
Important Note: Drain disposal is not recommended for this compound. While some dilute, aqueous, and biodegradable solutions with a neutral pH may be permissible for drain disposal under strict local regulations, concentrated organic compounds should not be poured down the sink[2][6].
Quantitative Disposal Guidelines
The following table summarizes key quantitative parameters for hazardous waste management based on general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill beyond the neck or have at least one-inch of headroom. | [2] |
| Drain Disposal pH Range | pH must be between 5.0 and 12.5 for approved aqueous solutions only. | [2] |
| Waste Accumulation Time | Must be collected within 90 days from the start of accumulation. | [3] |
| Maximum Storage Quantity | Up to 55 gallons of an individual hazardous waste stream. | [3] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container(s). | [3] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling 7-Methylpentadecanoyl-CoA
This guide provides crucial safety and logistical information for handling 7-Methylpentadecanoyl-CoA in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar long-chain fatty acyl-CoAs. These protocols are designed to ensure the safety of all laboratory personnel and maintain regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound and similar chemical compounds.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2][4] | Provides maximum protection against splashes and corrosive vapors.[2] |
| Respiratory Protection | An air-purifying respirator (APR) with acid gas cartridges or a supplied-air respirator (SAR).[2][3] | Protects against the inhalation of potentially harmful aerosols or dust. |
| Skin and Body Protection | A liquid-tight, chemical-resistant suit or a flame-retardant lab coat worn over long-sleeved clothing.[1][2] | Prevents skin contact with the chemical. |
| Hand Protection | Heavy-duty nitrile or butyl rubber gloves.[2][4] | Provides resistance to corrosive and reactive chemicals. Always check the glove manufacturer's compatibility chart. |
| Foot Protection | Chemical-resistant boots, potentially with steel toes.[1][2] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational protocol is crucial for minimizing risks during the handling and disposal of this compound.
Handling Protocol:
-
Preparation: All work must be conducted in a properly functioning chemical fume hood or a well-ventilated laboratory area.[5] Ensure that an eyewash station and safety shower are readily accessible.
-
Dispensing: Use only non-sparking tools and ground all equipment to prevent static discharge. When transferring, do so slowly and carefully to avoid splashes.
-
Post-Handling: Thoroughly clean the work area after use. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan:
-
Waste Collection: All waste materials, including unused chemicals and contaminated items (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed container.[2][5]
-
Neutralization (if applicable): For spills, a suitable neutralizing agent should be used if the substance is determined to be acidic or basic. Given the nature of long-chain fatty acyl-CoAs, this is less likely to be a primary concern compared to reactivity with other chemicals.
-
Storage and Disposal: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[2] Disposal must be carried out through a licensed and approved waste disposal facility, following all local, state, and federal regulations.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
